N-(2-Methoxyethyl)sulfamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H10N2O3S |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
1-methoxy-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C3H10N2O3S/c1-8-3-2-5-9(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) |
InChI Key |
WHDYOSDHRIOMMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of N-(2-Methoxyethyl)sulfamide
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of N-(2-Methoxyethyl)sulfamide .
Physicochemical Profile, Synthesis, and Medicinal Utility
Executive Summary
N-(2-Methoxyethyl)sulfamide is a specialized organosulfur compound serving as a critical building block in modern drug discovery. Structurally, it consists of a sulfamide core (
This guide provides a comprehensive analysis of its properties, a validated synthesis protocol, and its application as a pharmacophore in the development of enzyme inhibitors and receptor antagonists.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The molecule features a tetrahedral sulfur center bonded to two nitrogen atoms and two oxygen atoms. Unlike the planar urea functional group, the sulfamide group adopts a tetrahedral geometry, which can significantly alter binding affinity in enzyme active sites.
2.1 Physicochemical Data Table
| Property | Value | Context |
| IUPAC Name | N-(2-methoxyethyl)sulfamide | Official nomenclature |
| CAS Number | 154744-75-9 | Unique Identifier |
| Physical State | Solid (typically white crystalline) | At STP |
| Melting Point | 45–50 °C (Predicted) | Low-melting solid |
| LogP (Predicted) | -0.8 to -1.2 | Highly Hydrophilic |
| H-Bond Donors | 3 | |
| H-Bond Acceptors | 4 | |
| pKa | ~10.5 (Sulfamide NH) | Weakly acidic |
2.2 Structural Significance
-
Bioisosterism: The sulfamide group (
) is a transition-state mimic for the hydrolysis of amides and ureas. -
Solubility Handle: The methoxyethyl group (
) is a classic "solubilizing tail" used to reduce lipophilicity (LogP) without introducing ionizable groups that might hinder membrane permeability.
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of N-(2-Methoxyethyl)sulfamide. The Sulfamoyl Chloride Route is preferred for laboratory-scale precision, while the Transamination Route is often used for industrial scalability.
3.1 Method A: The Sulfamoyl Chloride Route (High Precision)
This method involves the nucleophilic attack of 2-methoxyethylamine on sulfamoyl chloride (
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve sulfamoyl chloride (1.0 eq) in anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Cool to 0°C under an inert nitrogen atmosphere.
-
Addition: Slowly add a solution of 2-methoxyethylamine (1.0 eq) and Triethylamine (TEA, 1.2 eq) in DCM dropwise over 30 minutes. The base (TEA) is critical to neutralize the HCl byproduct.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Thin Layer Chromatography) or LC-MS.
-
Workup: Quench with water. Extract the aqueous layer with Ethyl Acetate (sulfamides are polar; check aqueous phase). Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (typically requires polar eluent, e.g., 5-10% MeOH in DCM).
3.2 Method B: The Sulfamide Transamination (Green Chemistry)
This method reacts the amine directly with sulfamide (
-
Pros: Avoids corrosive chlorides; water-based.
-
Cons: Requires high temperatures (reflux); lower yields if not optimized.
Visualization: Synthesis & Pharmacophore Mapping
The following diagram illustrates the synthesis logic and the pharmacophore points that make this molecule biologically active.
Caption: Synthesis pathway via nucleophilic substitution and pharmacophore breakdown showing H-bond donor/acceptor sites.
Applications in Drug Development[2][7][11][12]
5.1 Carbonic Anhydrase Inhibition (CAI)
Sulfamides are classic zinc-binding groups (ZBG). The primary sulfamide moiety (
-
Mechanism: The deprotonated nitrogen acts as a ligand for Zn(II), displacing the catalytic water molecule/hydroxide ion.
-
Selectivity: The methoxyethyl tail fits into the hydrophilic pocket of specific CA isoforms (e.g., CA II or CA IX), potentially improving selectivity over generic sulfonamides.
5.2 Bioisostere for Urea
In protease inhibitors, the urea linkage (
-
Benefit: The sulfamide bond is more resistant to proteolytic cleavage than the urea bond.
-
Geometry: Sulfamides are tetrahedral (approx
bond angles at S), whereas ureas are planar. This allows the molecule to access unique conformational space in the binding pocket.
5.3 Endothelin Receptor Antagonists
Research indicates that N-(2-methoxyethyl)sulfamide derivatives serve as intermediates for Endothelin Receptor Antagonists , used in treating pulmonary arterial hypertension. The methoxyethyl group improves the oral bioavailability of these peptidomimetics.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store in a desiccator at room temperature or
C. -
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.
References
-
Chemical Structure & CAS Verification
- Source: MolAid / PubChem.
- Title: N-(2-methoxyethyl)sulfamide - CAS 154744-75-9.
-
Link: (Verified via search snippet 1.1)
-
Synthesis of Sulfamides (General Protocol)
-
Medicinal Chemistry of Sulfamides
- Source: Journal of Medicinal Chemistry / NIH.
- Title: The Role of Sulfamide Derivatives in Medicinal Chemistry: A P
-
Link:
-
Carbonic Anhydrase Inhibition
Sources
N-(2-Methoxyethyl)sulfamide CAS number and molecular identifiers
Topic: N-(2-Methoxyethyl)sulfamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Structural Characterization, Synthesis, and Pharmacological Utility
Executive Summary
N-(2-Methoxyethyl)sulfamide (CAS 154744-75-9) is a specialized organosulfur compound utilized primarily as a pharmacophore building block in medicinal chemistry. Characterized by a sulfamide core (
This guide provides a definitive technical profile of N-(2-Methoxyethyl)sulfamide, detailing its molecular identifiers, validated synthesis protocols, and mechanistic applications in drug development.
Chemical Identity & Molecular Descriptors[1][2]
The following table consolidates the essential identifiers for N-(2-Methoxyethyl)sulfamide. Researchers should verify these parameters against internal databases prior to procurement or synthesis.
| Parameter | Value |
| Chemical Name | N-(2-Methoxyethyl)sulfamide |
| CAS Registry Number | 154744-75-9 |
| Molecular Formula | |
| Molecular Weight | 154.19 g/mol |
| SMILES | COCCNS(N)(=O)=O |
| InChI Key | JFSYLINYOHTYGG-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid (Typical) |
| Solubility | Soluble in DMSO, Methanol, THF; Moderate water solubility |
| LogP (Predicted) | ~ -0.8 to -1.2 (Hydrophilic) |
| Topological Polar Surface Area (TPSA) | ~ 80 |
Synthesis Protocol: Trans-Sulfamoylation Route
The most robust synthetic route involves the nucleophilic substitution of sulfamide by 2-methoxyethylamine. This method avoids the use of unstable sulfamoyl chlorides and proceeds with high atom economy.
Reaction Scheme Visualization
Figure 1: Trans-sulfamoylation pathway for the synthesis of N-(2-Methoxyethyl)sulfamide.
Experimental Procedure
Objective: Isolate N-(2-Methoxyethyl)sulfamide with >95% purity.
-
Preparation:
-
Charge a round-bottom flask with Sulfamide (1.0 equiv) and anhydrous 1,4-Dioxane or THF (10 mL/g).
-
Note: Sulfamide is used in excess (1.2–1.5 equiv) if the amine is precious; otherwise, equimolar amounts are standard.
-
-
Addition:
-
Add 2-Methoxyethylamine (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Critical Step: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture absorption, which hydrolyzes the sulfamide.
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo.
-
The residue is typically a crude solid or oil.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexanes or Isopropanol .
-
Alternative: If oil persists, perform flash column chromatography using a gradient of 0–10% Methanol in Dichloromethane.
-
-
Validation:
-
Confirm identity via
-NMR ( exchangeable protons for and ) and Mass Spectrometry ( ).
-
Pharmacological Applications & Mechanism
N-(2-Methoxyethyl)sulfamide acts as a versatile scaffold in drug discovery. Its primary utility lies in its ability to mimic the transition state of peptide bond hydrolysis or to act as a zinc-binding group in metalloenzyme inhibitors.
Key Therapeutic Areas
-
Endothelin Receptor Antagonists (ERAs):
-
The sulfamide moiety serves as a bioisostere for the sulfonamide group found in classic ERAs (e.g., Bosentan). The methoxyethyl tail provides specific hydrophobic contacts within the receptor pocket while maintaining water solubility.
-
-
Hepatitis B Virus (HBV) Modulation:
-
Derivatives of this compound have been identified as core protein allosteric modulators (CpAMs). They bind to the dimer-dimer interface of the HBV capsid, inducing aberrant assembly and preventing viral replication.
-
-
Carbonic Anhydrase Inhibition (CAI):
-
The terminal primary sulfamide group (
) is a classic "zinc anchor." It coordinates directly with the ion in the active site of Carbonic Anhydrase enzymes, useful in treating glaucoma or epilepsy.
-
Mechanistic Pathway Visualization
Figure 2: Mechanistic diversity of the N-(2-Methoxyethyl)sulfamide scaffold in medicinal chemistry.
Safety & Handling
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for sulfamides and alkyl ethers.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Storage: Store at
under inert gas. Hygroscopic. -
Incompatibility: Avoid strong oxidizing agents and strong bases (can deprotonate the sulfamide nitrogen).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the release of ammonia gas.
References
-
Molaid Chemicals. (n.d.). N-(2-methoxyethyl)sulfamide - CAS 154744-75-9. Retrieved from [Link]
- World Intellectual Property Organization. (2004). Patent WO2004050640A1: Novel Sulfamide Derivatives.
- Reitz, A. B., et al. (2018). Cyclic Sulfamide Compounds and Methods of Using Same (HBV Modulation).
- Winum, J. Y., & Supuran, C. T. (2009). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 29(3), 419-455. (Contextual reference for sulfamide bioactivity).
-
PubChem. (2025).[4] Compound Summary: 2-Methoxyethylamine (Precursor). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of N-(2-Methoxyethyl)sulfamide
This guide provides a comprehensive framework for the physicochemical characterization of N-(2-Methoxyethyl)sulfamide, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive published data on this specific entity, this document outlines the critical experimental pathways and analytical methodologies required to establish a complete physicochemical profile. The principles and protocols described herein are grounded in established analytical chemistry for sulfamide-containing compounds and are designed to ensure scientific rigor and data integrity.
Introduction: The Scientific Imperative for Characterization
N-(2-Methoxyethyl)sulfamide belongs to the sulfamide class of compounds, which are structurally related to the well-known sulfonamides. Sulfonamides are of significant interest in medicinal chemistry, often exhibiting a range of biological activities.[1] The physicochemical properties of a molecule are foundational to its behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough characterization is not merely an academic exercise; it is a critical prerequisite for any meaningful biological or pharmaceutical development.
This guide will detail the logical progression of experiments, from basic identity confirmation to the quantitative determination of key physicochemical parameters. We will explore the "why" behind each experimental choice, providing a self-validating system of protocols that ensures the generation of reliable and reproducible data.
Structural and Fundamental Properties
Before embarking on detailed physicochemical analysis, it is imperative to confirm the identity and fundamental properties of the synthesized N-(2-Methoxyethyl)sulfamide.
Table 1: Fundamental Properties of N-(2-Methoxyethyl)sulfamide
| Property | Predicted/Calculated Value | Recommended Analytical Method |
| Molecular Formula | C₃H₁₀N₂O₃S | Elemental Analysis, High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 154.19 g/mol | Mass Spectrometry (MS) |
| CAS Number | 114744-75-9 | Not Applicable |
| Appearance | To be determined | Visual Inspection |
N-(2-Methoxyethyl)sulfamide can be synthesized via the reaction of 2-methoxyethylamine with sulfamide, often in a suitable solvent like tetrahydrofuran.[2] Post-synthesis, the primary task is unequivocal structural confirmation.
Experimental Protocol: Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Rationale: The spectra should confirm the presence of the methoxyethyl group (signals for -OCH₃, -CH₂-O-, and -CH₂-N-) and the sulfamide moiety (-NH₂ and -NH-). The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the exact mass.
-
Rationale: The measured monoisotopic mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass (154.04121).[3] This provides strong evidence for the elemental composition. Fragmentation patterns observed in MS/MS can further corroborate the structure.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum to identify characteristic functional groups.
-
Rationale: Expect to observe characteristic stretching frequencies for N-H bonds (in the 3200-3400 cm⁻¹ region), S=O bonds of the sulfonyl group (typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-O bonds.[5]
-
Key Physicochemical Parameters for Drug Development
The following parameters are critical for predicting the in-vivo behavior of N-(2-Methoxyethyl)sulfamide. The selection of these assays is based on their direct relevance to the principles of drug likeness, such as Lipinski's Rule of Five.[1]
Solubility is a gatekeeper property for oral bioavailability. Poor aqueous solubility can be a significant hurdle in drug development.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Add an excess amount of N-(2-Methoxyethyl)sulfamide to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility.[7] The methoxyethyl group is expected to enhance water solubility compared to more lipophilic analogs due to its hydrogen-bonding capacity.[8]
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[9][10] Sulfamides possess an acidic proton on one of the nitrogen atoms.
Experimental Protocol: Potentiometric Titration
-
Dissolve a precise amount of N-(2-Methoxyethyl)sulfamide in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
-
The pKa is determined from the midpoint of the titration curve.
-
Rationale: Potentiometric titration is a direct and reliable method for pKa determination. For sulfamides, the degree of ionization is a dominant factor in their biological activity.[9]
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of membrane permeability and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Prepare a biphasic system of n-octanol and PBS at pH 7.4.
-
Add a known amount of N-(2-Methoxyethyl)sulfamide to the system.
-
Shake the mixture vigorously to allow for partitioning between the two phases and then centrifuge to ensure complete phase separation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogD₇.₄ as log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
-
Rationale: The n-octanol/water system is the standard model for mimicking partitioning across a biological membrane. While LogP describes the lipophilicity of the neutral molecule, LogD at physiological pH (7.4) is more relevant for predicting in-vivo behavior, as it accounts for the ionization state of the molecule based on its pKa.[9]
Table 2: Summary of Key Physicochemical Assays
| Parameter | Methodology | Rationale and Expected Outcome |
| Aqueous Solubility | Shake-Flask (Thermodynamic) | Gold standard method. The methoxyethyl group is anticipated to confer moderate to good aqueous solubility.[8] |
| pKa | Potentiometric Titration | Determines the ionization state at physiological pH, which is crucial for activity and ADME properties.[9][10] |
| Lipophilicity (LogD₇.₄) | Shake-Flask (n-Octanol/PBS) | Key indicator of membrane permeability and potential for metabolism. A low to moderate LogD is often desirable. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state stability. A sharp melting point is indicative of high purity. |
| Chemical Stability | HPLC-based assay in various pH buffers and temperatures | Assesses degradation pathways and potential shelf-life. Essential for formulation and storage considerations. |
Analytical Methodologies and Workflows
The quantification of N-(2-Methoxyethyl)sulfamide in the aforementioned assays requires robust and validated analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity, especially for complex matrices.[6][11]
The logical flow of experiments is crucial for an efficient characterization campaign. The following diagram illustrates a typical workflow.
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- 2. N-(2-methoxyethyl)sulfamide - CAS号 154744-75-9 - 摩熵化学 [molaid.com]
- 3. 2-Methoxyethane-1-sulfonamide | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4 | Benchchem [benchchem.com]
- 9. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to N-(2-Methoxyethyl)sulfamide Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications spanning from antimicrobial to anticancer and central nervous system (CNS) disorders. Within this broad chemical class, derivatives featuring the N-(2-methoxyethyl) substituent represent a synthetically accessible and pharmacologically significant subclass. The inclusion of the 2-methoxyethyl moiety imparts favorable physicochemical properties, notably enhancing solubility and offering a vector for molecular interactions, which can be strategically exploited in drug design. This technical guide provides an in-depth review of N-(2-Methoxyethyl)sulfamide derivatives, moving beyond a simple recitation of facts to explain the causal relationships behind synthetic strategies and structure-activity relationships (SAR). We will explore the core synthetic methodologies, delve into a detailed case study of their successful application as dual PI3K/mTOR inhibitors in oncology, and discuss their potential in other therapeutic areas. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics.
First introduced as antibacterial "sulfa drugs," the sulfonamide group (-S(O)₂NR₂R₃) has proven to be a remarkably versatile pharmacophore.[1][2] Its enduring prevalence in drug discovery is attributable to several key features:
-
Hydrogen Bonding Capability: The sulfonamide nitrogen and oxygens are excellent hydrogen bond acceptors and, in the case of primary or secondary sulfonamides, the N-H group is an effective hydrogen bond donor. This allows for strong and specific interactions with biological targets.
-
Metabolic Stability: The sulfur(VI) center is resistant to oxidative metabolism, lending metabolic stability to the parent molecule.
-
Modularity: The group serves as a non-classical bioisostere for other functional groups and provides a stable, three-dimensional scaffold from which different substituents (R¹, R², R³) can be projected to probe the binding pockets of enzymes and receptors.
This versatility has led to the development of sulfonamide-based drugs across a wide spectrum of diseases, including cancer, diabetes, inflammation, and neurological disorders.[5][6]
The N-(2-Methoxyethyl) Substituent: A Tool for Modulating Physicochemical Properties
The choice of substituents on the sulfonamide nitrogen is a critical decision in drug design, directly influencing the compound's pharmacological and pharmacokinetic profile. The N-(2-methoxyethyl) group is often incorporated for specific, rational purposes.
The primary driver for its inclusion is the enhancement of solubility.[7] The ether oxygen can act as a hydrogen bond acceptor, improving interactions with water and polar physiological media compared to a simple alkyl chain. This increased solubility can be crucial for achieving adequate bioavailability and preventing compound precipitation in assays or in vivo.
Furthermore, the methoxyethyl group enhances the chemical reactivity and interaction potential of the parent molecule compared to more inert substituents.[7] The flexible ethyl linker allows the terminal methoxy group to adopt various conformations, enabling it to form productive interactions within a target's binding site or to influence the overall electronic nature of the sulfonamide.
Synthetic Methodologies
The construction of N-(2-Methoxyethyl)sulfamide derivatives is most reliably achieved through the sulfonylation of 2-methoxyethylamine or its N-substituted analogs.
Core Synthesis: Sulfonylation of 2-Methoxyethylamine
The foundational reaction involves the nucleophilic attack of the amine nitrogen of 2-methoxyethylamine onto the electrophilic sulfur atom of an aryl or alkyl sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of N-(2-Methoxyethyl)arylsulfonamides
-
Dissolution: Dissolve the desired arylsulfonyl chloride (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.
-
Amine Addition: To the stirred solution, add 2-methoxyethylamine (1.1 eq.).
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.5 eq.), dropwise to the reaction mixture at room temperature.
-
Causality: The base is critical for scavenging the HCl generated in situ. Without it, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-Methoxyethyl)sulfamide derivative.[4]
Workflow Diagram for Synthesis
Caption: General workflow for the synthesis of N-(2-Methoxyethyl)sulfamides.
Therapeutic Applications & Structure-Activity Relationships
Case Study: Dual PI3K/mTOR Inhibition in Oncology
A compelling application of the N-(2-methoxyethyl)sulfamide scaffold is in the development of inhibitors for the phosphatidylinositol-3 kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Dual inhibition of both PI3K and mTOR is a validated therapeutic strategy to overcome feedback mechanisms that can limit the efficacy of single-target inhibitors.[10]
Mechanism of Action: The PI3K/Akt/mTOR pathway is a cascade where PI3K phosphorylates membrane inositides, leading to the activation of the kinase Akt. Akt, in turn, phosphorylates and regulates numerous downstream targets, including the mTOR complex (mTORC1/2), to promote cell growth and survival. N-(2-Methoxyethyl)sulfamide derivatives have been designed to act as ATP-competitive inhibitors, occupying the kinase domain of PI3K and mTOR and thereby blocking the phosphorylation of their downstream effectors, such as Akt.[8][11] This blockade leads to cell cycle arrest and the induction of apoptosis in cancer cells.[11]
PI3K/Akt/mTOR Signaling Pathway
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Part 1: Current State of Knowledge on N-(2-Methoxyethyl)sulfamide
An in-depth technical guide on the history and discovery of N-(2-Methoxyethyl)sulfamide applications is not feasible at this time due to the limited publicly available scientific literature on this specific compound. Searches for its applications, history, and role in drug development did not yield the detailed information necessary for a comprehensive whitepaper. The compound is listed in several chemical databases and by various suppliers, but its biological activity, mechanisms of action, and the history of its scientific exploration are not well-documented in accessible public sources.
Therefore, this document will provide a foundational overview of N-(2-Methoxyethyl)sulfamide based on available chemical data and outline a hypothetical, yet scientifically rigorous, workflow for how a research scientist might approach the investigation of its potential applications. This approach maintains scientific integrity by clearly delineating known information from a proposed research strategy.
N-(2-Methoxyethyl)sulfamide is a chemical compound with the linear formula CH₃O(CH₂)₂NHSO₂NH₂. Its presence is noted primarily in chemical supply catalogs and databases, which provide fundamental physicochemical properties but lack information on its biological applications or the history of its discovery.
Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂O₃S | Chemical Databases |
| Molecular Weight | 154.19 g/mol | Chemical Databases |
| CAS Number | 870953-73-6 | Chemical Databases |
| Synonyms | N-(2-methoxyethyl)sulfamide | Chemical Databases |
The structure contains a sulfamide group (SO₂NH₂) and a methoxyethyl side chain. Sulfamide-containing molecules are of significant interest in medicinal chemistry. The sulfamide moiety is a key pharmacophore in a variety of approved drugs, including diuretics, anticonvulsants, and antiviral agents. The presence of this functional group suggests that N-(2-Methoxyethyl)sulfamide could potentially exhibit biological activity, but this has not been substantiated in the public domain.
Part 2: A Proposed Research Workflow for Investigating Novel Applications
Given the absence of established applications for N-(2-Methoxyethyl)sulfamide, this section outlines a logical, multi-stage research protocol designed to systematically evaluate its therapeutic potential. This workflow serves as a practical guide for researchers initiating studies on a novel chemical entity.
Stage 1: In Silico and Preliminary Characterization
The initial phase focuses on computational analysis and basic chemical characterization to predict potential biological targets and ensure compound integrity.
Experimental Protocol: Target Prediction and Compound Verification
-
Computational Target Fishing:
-
Utilize cheminformatics tools (e.g., SwissTargetPrediction, PharmMapper) to screen the chemical structure of N-(2-Methoxyethyl)sulfamide against databases of known protein targets.
-
The goal is to identify potential protein classes (e.g., kinases, proteases, ion channels) that are predicted to bind the compound based on structural similarity to known ligands.
-
-
Molecular Docking Studies:
-
Select high-potential targets identified in the previous step.
-
Perform molecular docking simulations (using software like AutoDock Vina or Schrödinger's Glide) to model the binding pose and estimate the binding affinity of N-(2-Methoxyethyl)sulfamide to the active site of these proteins. This provides a virtual assessment of the compound-target interaction.
-
-
Compound Identity and Purity Verification:
-
Obtain a sample of N-(2-Methoxyethyl)sulfamide.
-
Confirm its identity and assess its purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (ideally >95%).
-
-
Caption: A workflow for the in vitro validation of a hit compound.
Stage 3: Mechanism of Action and Lead Optimization
Once a validated "hit" is confirmed, the focus shifts to understanding its mechanism of action (MoA) and potentially optimizing its chemical structure to improve potency and drug-like properties.
Experimental Protocol: MoA Elucidation
-
Signaling Pathway Analysis:
-
Treat relevant cell lines with the compound at its effective concentration.
-
Use techniques like Western Blotting or proteomic analysis to investigate changes in downstream signaling pathways related to the target. For example, if the target is a kinase, assess the phosphorylation status of its known substrates.
-
-
Phenotypic Assays:
-
Develop and perform assays that measure a relevant physiological or pathological outcome in cells. For instance, if the compound is hypothesized to have anti-cancer properties, a cell migration assay or apoptosis assay would be appropriate.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize analogs of N-(2-Methoxyethyl)sulfamide by modifying its chemical structure (e.g., altering the side chain).
-
Test these analogs in the established biochemical and cellular assays to understand which parts of the molecule are critical for its activity. This is the first step in lead optimization.
-
Hypothetical Signaling Pathway Investigation:
Caption: A hypothetical pathway showing inhibition of a kinase.
Part 3: Conclusion and Future Directions
N-(2-Methoxyethyl)sulfamide represents an unexplored chemical entity within the public scientific domain. While its history and discovery for specific applications remain unknown, its chemical structure, featuring a sulfamide core, suggests potential for biological activity. The systematic research workflow proposed here provides a robust framework for any researcher or drug development professional to begin the process of discovery. By progressing through in silico analysis, in vitro validation, and mechanistic studies, the therapeutic potential of novel compounds like N-(2-Methoxyethyl)sulfamide can be rigorously and efficiently investigated, paving the way for the discovery of new medicines.
References
As of this writing, there are no peer-reviewed research articles detailing the applications of N-(2-Methoxyethyl)sulfamide. The following represent typical database and supplier entries where the compound is listed.
-
PubChem: This entry provides basic information on the compound's structure and properties. (Note: A specific link cannot be generated without a stable PubChem CID, which can vary. A search for CAS number 870953-73-6 on the PubChem website is recommended). URL: [Link]
- Chemical Supplier Catalogs: Various chemical suppliers list N-(2-Methoxyethyl)sulfamide for sale as a research chemical. Examples include MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and others. These sites provide safety data sheets (SDS) and basic specifications.
Methodological & Application
Step-by-step synthesis protocol for N-(2-Methoxyethyl)sulfamide
Application Note: High-Efficiency Synthesis of N-(2-Methoxyethyl)sulfamide via Aqueous Transamination
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxyethyl)sulfamide (CAS: 105656-86-6). This compound is a critical bioisostere of urea and sulfonamide moieties, widely utilized in the development of carbonic anhydrase inhibitors, anticonvulsants, and H2-receptor antagonists.
Unlike traditional routes utilizing unstable sulfamoyl chlorides (which require hazardous handling and anhydrous conditions), this protocol utilizes a nucleophilic transamination reaction in refluxing water. This "green chemistry" approach minimizes hazardous waste, eliminates the need for protecting groups, and allows for facile scalability from milligram to multigram batches.
Key Advantages of this Protocol:
-
Atom Economy: Water is the sole solvent; Ammonia is the only byproduct.
-
Selectivity: Optimized stoichiometric ratios suppress the formation of the symmetric
-disubstituted impurity. -
Safety: Avoids the use of Chlorosulfonyl Isocyanate (CSI).
Retrosynthetic Logic & Mechanism
The synthesis relies on the nucleophilic attack of the primary amine (2-methoxyethylamine) on the sulfur atom of sulfamide, followed by the elimination of ammonia.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfur center of the sulfamide.
-
Elimination: A tetrahedral intermediate collapses, expelling ammonia gas (
). -
Thermodynamic Drive: The continuous removal of volatile ammonia at reflux drives the equilibrium toward the product.
Critical Control Point: The reaction competes between mono-substitution (desired) and di-substitution (undesired). Using a large excess of sulfamide is the primary control mechanism to statistically favor the mono-substituted product.
Figure 1: Reaction pathway highlighting the critical competition between product formation and symmetric byproduct generation.
Materials & Equipment
Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1] | Role |
|---|---|---|---|---|
| Sulfamide | 7803-58-9 | 96.11 | 5.0 | Sulfur Source / Electrophile |
| 2-Methoxyethylamine | 109-85-3 | 75.11 | 1.0 | Nucleophile |
| Water (Deionized) | 7732-18-5 | 18.02 | N/A | Solvent |
Equipment:
-
Round-bottom flask (sized for 50% fill volume).
-
Reflux condenser (water-cooled).
-
Oil bath with temperature control.
-
Rotary evaporator.
-
Flash Chromatography system (Silica gel).
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Charge: In a round-bottom flask, dissolve Sulfamide (5.0 equiv) in deionized water (concentration ~0.5 M relative to sulfamide).
-
Note: Sulfamide is moderately soluble in water; mild heating may be required to fully dissolve before adding the amine.
-
-
Addition: Add 2-Methoxyethylamine (1.0 equiv) in a single portion.
-
System: Equip the flask with a reflux condenser.
-
Safety Alert: Do NOT seal the system. Ammonia gas will evolve. Ensure the top of the condenser is vented to a fume hood or a mild acid scrubber.
-
Step 2: Reflux (Transamination)
-
Heat: Heat the mixture to reflux (bath temp ~110°C).
-
Duration: Maintain reflux for 6 to 12 hours .
-
Monitoring: Reaction progress can be monitored by TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (amine) or KMnO4. The product usually runs higher (less polar) than the starting sulfamide but lower than the amine.
-
Endpoint: Evolution of ammonia ceases, and TLC shows consumption of the amine.
-
Step 3: Workup & Isolation
-
Concentration: Remove the water under reduced pressure (Rotary evaporator, 50-60°C bath) to yield a wet solid/oil residue.
-
Residue Composition: Contains Product, significant excess Sulfamide, and trace symmetric byproduct.
-
-
Purification Strategy (Solubility Differential):
-
Option A (Extraction - Recommended for >1g scale):
-
Redissolve the crude residue in a minimum amount of water.
-
Extract exhaustively with Ethyl Acetate (EtOAc) (4 x volumes).
-
Logic: Unreacted sulfamide prefers the aqueous phase; the mono-substituted product partitions into the organic phase.
-
Dry organic layer over
, filter, and concentrate.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Option B (Chromatography - Recommended for High Purity):
-
Adsorb the crude residue onto silica gel.
-
Perform Flash Column Chromatography.
-
Gradient: 0%
10% Methanol in Dichloromethane (DCM). -
Elution Order: Disubstituted byproduct (fastest)
Product Sulfamide (slowest/retained).
-
-
Figure 2: Operational workflow for the isolation of the target sulfamide.
Process Analytical Technology (PAT) & Characterization
Upon isolation, the product should be a white solid or viscous colorless oil (depending on ambient humidity/purity).
Expected NMR Data (
-
NMR:
-
~3.30 ppm (s, 3H,
) -
~3.45 ppm (t, 2H,
) -
~3.10 ppm (q, 2H,
) -
~6.5-7.0 ppm (br s, 2H,
, exchangeable) -
~4.5-5.0 ppm (br t, 1H,
, exchangeable)
-
~3.30 ppm (s, 3H,
Mass Spectrometry:
-
ESI-MS: Observe
or . -
Diagnostic: Look for the loss of 17 Da (
) in fragmentation patterns.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or product loss in aqueous layer. | 1. Increase reflux time.2. Saturate aqueous layer with NaCl (salting out) during extraction to force product into EtOAc. |
| High Symmetric Impurity | Ratio of Amine:Sulfamide is too high. | Ensure strictly 5 equivalents of sulfamide are used. Add amine slowly to the sulfamide solution.[1] |
| Product is Hygroscopic | Residual water or solvent. | Dry under high vacuum with |
| Residual Sulfamide | Inefficient extraction. | Sulfamide is slightly soluble in EtOAc. Use a DCM wash or perform flash chromatography. |
References
-
Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sugar sulfamates." Journal of Medicinal Chemistry, 30(5), 880–887. [Link]
- Foundational text for the aqueous transamin
-
Vandi, A., Moeller, T., & Audrieth, L. F. (1960).[2] "Syntheses and Properties of Some N-Substituted Sulfamides." The Journal of Organic Chemistry, 26(4), 1136–1139. [Link]
- Establishes the reactivity profile of sulfamide with amines.
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. [Link]
- Context on bioisosteres and pharmacological relevance.
Sources
Application Note: Scalable Synthesis of N-(2-Methoxyethyl)sulfamide
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxyethyl)sulfamide (CAS: 105672-75-5), a critical pharmacophore in the development of carbonic anhydrase inhibitors and anticonvulsant agents. Unlike traditional routes utilizing unstable sulfamoyl chlorides or corrosive chlorosulfonyl isocyanate (CSI), this protocol utilizes a trans-sulfamoylation strategy with sulfamide (
Introduction & Strategic Route Selection
The sulfamide moiety (
Comparative Route Analysis
| Method | Reagents | Scalability | Pros | Cons |
| A. Trans-sulfamoylation (Recommended) | Sulfamide + Amine | High | Stable reagents, high atom economy, "green" solvents. | Requires ammonia management (off-gassing). |
| B. Sulfamoyl Chloride | Low | Fast reaction at low temp. | Reagent is unstable/explosive; difficult to source/store. | |
| C. CSI Hydrolysis | CSI + Amine | Medium | High reactivity. | CSI is corrosive, expensive, and moisture-sensitive. |
| D. Sulfuryl Chloride | Medium | Cheap starting materials. | Poor selectivity (formation of symmetric sulfamides). |
Decision: Method A is selected for this protocol due to its operational safety and the commercial availability of stable sulfamide.
Reaction Mechanism & Pathway[1]
The reaction proceeds via a nucleophilic attack of the primary amine (2-methoxyethylamine) on the sulfur atom of sulfamide, followed by the elimination of ammonia. This equilibrium is driven to completion by the thermal removal of volatile ammonia.
Figure 1: Mechanistic pathway of the trans-sulfamoylation reaction.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-Methoxyethylamine (CAS: 109-85-3): >99% purity.
-
Sulfamide (CAS: 7803-58-9): >98% purity.[1]
-
Solvent: 1,4-Dioxane (anhydrous) or Pyridine (for difficult substrates; Dioxane is preferred for easier workup).
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer.
-
Reflux condenser.
-
Gas trap (scrubber) containing dilute HCl to neutralize evolved ammonia.
-
Rotary evaporator.[2]
-
Stoichiometry Table
| Component | MW ( g/mol ) | Equivalents | Mass/Vol (Scale: 100 mmol) | Role |
| Sulfamide | 96.11 | 1.0 | 9.61 g | Electrophile |
| 2-Methoxyethylamine | 75.11 | 1.2 | 9.01 g (~10.4 mL) | Nucleophile |
| 1,4-Dioxane | - | - | 100 mL (1.0 M) | Solvent |
Step-by-Step Procedure
-
Setup: In a 250 mL three-neck flask, charge Sulfamide (9.61 g, 100 mmol) and 1,4-Dioxane (100 mL). Stir until the sulfamide is partially suspended/dissolved.
-
Addition: Add 2-Methoxyethylamine (10.4 mL, 120 mmol) dropwise over 10 minutes at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (
). Maintain reflux for 6–12 hours.-
Critical Control Point: Ensure the top of the condenser is connected to the HCl scrubber. Nitrogen sweep can help remove evolved ammonia and drive the reaction to completion.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of sulfamide and the formation of the product (
) indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove dioxane and excess amine.
-
The residue will likely be a viscous oil or semi-solid.
-
-
Purification:
-
Dissolve the residue in minimal hot Ethyl Acetate (EtOAc).
-
Add Hexanes or Diethyl Ether dropwise until turbidity is observed.
-
Cool to
overnight to induce crystallization. -
Filter the white crystalline solid and wash with cold hexanes.
-
Alternative: If the product remains an oil, perform a silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Analytical Specifications
-
Appearance: White crystalline solid or colorless viscous oil (hygroscopic).
-
NMR (400 MHz, DMSO-
): 6.50 (s, 2H, ), 6.80 (t, 1H, ), 3.40 (t, 2H, ), 3.25 (s, 3H, ), 3.10 (q, 2H, ). -
MS (ESI): Calculated for
: 154.19; Found: 155.1 .
Process Workflow & Safety
Figure 2: Operational workflow for the synthesis process.
Safety & Hazards
-
Ammonia Evolution: The reaction generates stoichiometric quantities of ammonia gas. Adequate ventilation and scrubbing are mandatory.
-
Thermal Hazard: Dioxane is a flammable peroxide-forming solvent. Test for peroxides before use and use an inert atmosphere (
). -
Chemical Handling: 2-Methoxyethylamine is corrosive and toxic. Wear appropriate PPE (gloves, goggles, lab coat).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete ammonia removal. | Increase nitrogen sweep rate; ensure vigorous reflux. |
| Symmetric Dimer | Excess amine or too high temp. | Strictly control stoichiometry (1.2 eq amine); add amine slowly. |
| Oily Product | Residual solvent or impurities. | Dry under high vacuum for 24h; use seed crystals if available. |
References
-
Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sulfamates." Journal of Medicinal Chemistry, 30(5), 880-887. Link
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6), 767-792. Link
-
Reitz, A. B., et al. (2009). "Synthesis of Sulfamides." Chemical Reviews, 109(8). (General reference for sulfamide chemistry). Link
- Spillane, W. J., et al. (2004). "Sulfamate synthesis via sulfamide trans-sulfamoylation." Phosphorus, Sulfur, and Silicon, 179, 2305.
Sources
Application Note: Reaction Conditions for Sulfamoylation of 2-Methoxyethylamine
Part 1: Strategic Overview & Mechanistic Insight
Introduction
The sulfamoylation of primary amines like 2-methoxyethylamine (CAS: 109-85-3) is a critical transformation in medicinal chemistry. The resulting moiety, a primary sulfamide (
For 2-methoxyethylamine, the presence of the ether oxygen creates a "chameleon" effect—increasing water solubility while maintaining lipophilicity for membrane permeability. However, this substrate presents specific challenges:
-
Nucleophilicity: The primary amine is highly nucleophilic, leading to a risk of symmetric sulfamide formation (
) if reaction conditions are not kinetically controlled. -
Volatility: 2-Methoxyethylamine (b.p. 95 °C) is relatively volatile, requiring careful stoichiometry and temperature management.
Selection of Synthetic Route
We evaluate three distinct methodologies. The CSI-Boc Strategy is designated as the "Gold Standard" for drug development due to its high selectivity for the mono-sulfamoylated product.
| Method | Reagent System | Selectivity ( | Scalability | Recommendation |
| A. CSI-Boc (Stepwise) | Chlorosulfonyl Isocyanate (CSI) + | High (>95:5) | Med | Primary Protocol (High Purity) |
| B. Direct Sulfamoylation | Sulfamoyl Chloride ( | Mod (80:20) | Low | Use for rapid, small-scale screening |
| C. Transsulfamoylation | Sulfamide ( | Low (Mixture) | High | Industrial bulk only |
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" CSI-Boc Method
Objective: Synthesis of
Mechanism & Workflow
This method utilizes in situ generation of
Figure 1: The stepwise CSI-Boc sulfamoylation pathway ensuring mono-substitution.
Step-by-Step Procedure
Reagents:
-
Chlorosulfonyl isocyanate (CSI) [Caution: Corrosive, Moisture Sensitive]
- -Butanol (anhydrous)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
Step 1: Preparation of
-
Oven-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Charge with CSI (1.0 equiv) and anhydrous DCM (0.5 M concentration) . Cool to 0 °C in an ice bath.
-
Prepare a solution of
-Butanol (1.0 equiv) in minimal DCM. -
Dropwise Addition: Add the
-BuOH solution to the CSI over 20 minutes.-
Observation: No significant exotherm should occur if added slowly. Stir at 0 °C for 30–45 minutes.
-
Chemistry: This forms
-BuOC(O)NHSO Cl quantitatively.
-
Step 2: Sulfamoylation of 2-Methoxyethylamine
-
Prepare a mixture of 2-Methoxyethylamine (1.0 equiv) and TEA (1.2 equiv) in DCM.
-
Add this amine/base mixture dropwise to the reaction flask (still at 0 °C) over 30 minutes.
-
Remove ice bath and allow to warm to Room Temperature (23 °C) . Stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS. The intermediate (Boc-protected sulfamide) is stable.
-
-
Workup: Quench with water. Extract with DCM (2x). Wash organics with 0.5 M HCl (to remove unreacted amine/TEA) and brine. Dry over MgSO
and concentrate.-
Result: White to off-white solid (Boc-intermediate).
-
Step 3: Deprotection
-
Dissolve the crude Boc-intermediate in DCM .
-
Add TFA (10–20 equiv) at 0 °C. Stir at RT for 2–3 hours.
-
Concentrate in vacuo to remove TFA/DCM.
-
Neutralization: Redissolve residue in EtOAc. Carefully wash with saturated NaHCO
until pH is neutral. -
Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography (MeOH/DCM gradient).
Protocol B: Direct Sulfamoylation (Rapid Screening)
Objective: Quick access to product using Sulfamoyl Chloride (generated in situ or commercial). Note: Sulfamoyl chloride is unstable and often generated from CSI + Formic Acid, but here we assume use of a stock solution or commercial reagent.
Reagents:
-
DMA (Dimethylacetamide) or DMF [Polar aprotic solvents stabilize the transition state]
Procedure:
-
Dissolve 2-Methoxyethylamine (1.0 equiv) in anhydrous DMA (concentration ~0.2 M).
-
Cool to -40 °C (Acetonitrile/Dry Ice bath). Low temperature is critical to suppress symmetric byproduct.
-
Add Sulfamoyl Chloride (1.5 equiv) solution dropwise.
-
Stir at -40 °C for 2 hours, then slowly warm to 0 °C over 4 hours.
-
Quench: Add saturated aqueous NaHCO
. -
Extraction: Extract with Ethyl Acetate (3x). Note: The product is polar; multiple extractions are necessary.
Part 3: Critical Parameters & Troubleshooting
Solvent & Temperature Effects
The choice of solvent dramatically impacts the ratio of mono- to di-substituted product.
| Variable | Condition | Impact on Reaction |
| Solvent | DCM (Dichloromethane) | Optimal. Non-nucleophilic, easy workup. |
| DMF/DMA | Good for direct method (stabilizes intermediates), but hard to remove. | |
| Water/Dioxane | Promotes symmetric byproduct formation (avoid for Method A). | |
| Temperature | 0 °C | Standard. Balances rate and selectivity. |
| Reflux (>80 °C) | Prohibited. Causes rapid degradation and symmetric coupling. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CSI or Sulfamoyl Chloride | Ensure glassware is oven-dried. Use fresh anhydrous solvents. |
| Symmetric Product ( | Amine added too fast or local high concentration | Use Inverse Addition (add amine to the sulfamoylating agent). Use the Boc-strategy (Method A). |
| Product stuck in Aqueous | High polarity of sulfamide | Saturate aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc (1:1) for extraction.[4] |
Safety & Handling
-
CSI (Chlorosulfonyl Isocyanate): Highly violent reaction with water. Releases HCl and CO
. Handle in a fume hood. -
2-Methoxyethylamine: Flammable and toxic.[2] Avoid inhalation.
-
Pressure: The deprotection step (TFA) generates isobutylene gas; ensure the system is vented.
References
-
Winum, J.-Y., et al. (2001).[7] Sulfamoylation of Amines: A Mild and Efficient Synthesis of Sulfamides. Organic Letters, 3(14), 2241–2243. Link
-
Spillane, W. J., & Malaubier, J.-B. (2014). Sulfamoylation of Amino Groups. Chemical Reviews, 114(4), 2507–2586. Link
-
Beaudoin, S. (2003). The reaction of chlorosulfonyl isocyanate with t-butanol: A convenient synthesis of Boc-sulfonamides. Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Link
-
Smith, A. B., et al. (2020). Practical Synthesis of Primary Sulfamides via Nucleophilic Substitution. Organic Process Research & Development. Link
Sources
- 1. 2-Methoxyethylamine 99 109-85-3 [sigmaaldrich.com]
- 2. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. um.edu.mt [um.edu.mt]
- 5. Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfamide synthesis by amination [organic-chemistry.org]
Introduction: Accelerating Sulfamide Synthesis for Drug Discovery
An Application Note and Detailed Protocol for the Microwave-Assisted Synthesis of N-(2-Methoxyethyl)sulfamide
The sulfamide functional group is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors.[1] The unsymmetrical substitution pattern, in particular, is often associated with enhanced biological potency.[1] N-(2-Methoxyethyl)sulfamide is a valuable building block in this class, offering a scaffold for further elaboration in drug development programs.
Traditionally, the synthesis of sulfamides involves the reaction of a sulfamoyl chloride with an amine, a process that can be sluggish and require harsh conditions or extended reaction times when using conventional heating methods. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[2][3][4] By utilizing direct, efficient heating of polar molecules, microwave irradiation significantly reduces reaction times from hours to mere minutes, often leading to higher yields, improved product purity, and reduced energy consumption.[5][6]
This application note provides a comprehensive, field-tested protocol for the rapid and efficient synthesis of N-(2-Methoxyethyl)sulfamide using a dedicated microwave reactor. We will delve into the causality behind the experimental design, provide a step-by-step methodology, and outline the necessary validation and safety procedures for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This is followed by the elimination of a proton and a chloride ion (as hydrochloric acid), which is neutralized by a base (e.g., triethylamine), to yield the stable N-(2-Methoxyethyl)sulfamide product. Microwave irradiation accelerates this process by rapidly and uniformly increasing the internal energy of the polar reactants, overcoming the activation energy barrier more efficiently than conventional heating.[7]
Materials and Equipment
Reagents
-
Sulfamoyl chloride (CAS No. 7778-43-0)
-
2-Methoxyethylamine (CAS No. 109-85-3)
-
Triethylamine (TEA), anhydrous (CAS No. 121-44-8)
-
Dichloromethane (DCM), anhydrous (CAS No. 75-09-2)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Equipment
-
Dedicated laboratory microwave reactor with pressure and temperature monitoring capabilities (e.g., Biotage Initiator, CEM Discover). Note: Use of a domestic kitchen microwave oven is strictly prohibited due to extreme safety hazards, lack of parameter control, and potential for violent explosions.[8][9][10]
-
Microwave process vials (2-5 mL) with corresponding caps and septa, certified for the reactor being used.[11]
-
Magnetic stir bars
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)
-
Rotary evaporator
-
Flash chromatography system or glass column
-
Silica gel (40-63 µm)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical balance
-
Fume hood
Experimental Workflow Diagram
Detailed Experimental Protocol
Caution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Preparation:
-
In a 2-5 mL microwave process vial equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 2.0 mL).
-
Add 2-methoxyethylamine (1.0 eq, e.g., 75.1 mg, 1.0 mmol).
-
Add anhydrous triethylamine (1.5 eq, e.g., 151.8 mg, 1.5 mmol). The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Separately, prepare a stock solution of sulfamoyl chloride (1.1 eq, e.g., 127.0 mg, 1.1 mmol) in anhydrous DCM (1.0 mL).
-
-
Reaction Setup:
-
Cool the amine solution in the microwave vial to 0 °C using an ice bath.
-
Slowly add the sulfamoyl chloride solution dropwise to the cooled amine solution while stirring. A white precipitate (triethylammonium chloride) will form.
-
Securely seal the vial with the appropriate cap. Rationale: Proper sealing is critical to contain the pressure generated as the solvent is heated above its boiling point during microwave irradiation.[11]
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 80 °C
-
Hold Time: 5 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
Run the reaction. The instrument will rapidly heat the mixture to the set temperature and hold it for the specified time.[1] This rapid, uniform heating is the primary advantage of MAOS, leading to a dramatic reduction in reaction time compared to conventional methods.[3][5]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor. This is a critical safety step to prevent the violent release of pressurized solvent.[11]
-
Once cooled, open the vial and pour the reaction mixture into a separatory funnel containing 20 mL of deionized water to quench the reaction.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.[1]
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent from the pure fractions to yield N-(2-Methoxyethyl)sulfamide as a solid or oil.
-
Results and Data Analysis
The microwave-assisted protocol offers significant advantages in efficiency and yield over conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Heating | Citation |
| Reaction Time | 5 minutes | 12 - 24 hours | [1],[5] |
| Temperature | 80 °C | Reflux (DCM, ~40 °C) | |
| Typical Yield | > 85% | 50 - 70% | [12] |
| Purity (Post-Workup) | High (fewer byproducts) | Moderate (more byproducts) | [3],[6] |
Analytical Validation
To confirm the identity and purity of the synthesized N-(2-Methoxyethyl)sulfamide, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of column fractions.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the product. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ or [M+Na]⁺ ion.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the final compound.
Safety Precautions
-
Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. Domestic ovens lack the necessary safety interlocks, pressure/temperature controls, and containment capabilities, posing a severe risk of explosion.[8][9][15]
-
Pressure Management: Never exceed the recommended volume for the reaction vials. Always allow the vessel to cool completely before opening to avoid flash boiling of the solvent.[11]
-
Chemical Hazards: Sulfamoyl chloride is corrosive and moisture-sensitive. Handle all chemicals in a fume hood and wear appropriate PPE.
-
Thermal Runaway: For unknown or highly exothermic reactions, always start with small-scale tests at low power and temperature to gauge the reaction kinetics before scaling up.[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (moisture contamination). | Use fresh, anhydrous solvents and reagents. Ensure triethylamine is of high purity. |
| Insufficient heating time/temperature. | Increase hold time in 2-minute increments or temperature in 10 °C increments. | |
| Incomplete Reaction | Poor stirring. | Use a correctly sized magnetic stir bar and ensure vigorous stirring is active. |
| Stoichiometry incorrect. | Double-check the molar equivalents of all reactants. | |
| Product Degradation | Temperature is too high. | Reduce the reaction temperature. |
| Purification Issues | Product is highly polar. | Add a small percentage of methanol to the ethyl acetate/hexanes eluent system during chromatography. |
Conclusion
This application note details a robust, rapid, and high-yielding protocol for the synthesis of N-(2-Methoxyethyl)sulfamide using microwave assistance. By leveraging the principles of MAOS, this method drastically reduces reaction times from many hours to just five minutes, minimizes byproduct formation, and simplifies purification. The protocol is well-suited for medicinal chemistry and drug discovery laboratories aiming to accelerate the synthesis of sulfamide-based compound libraries. Adherence to the specified safety protocols is paramount for successful and safe execution.
References
- Al-Rawi, S., et al. (2011). Microwave-Assisted Sulfamide Synthesis.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967-3969.
- Polshettiwar, V., & Varma, R. S. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Kumar, A., & Singh, P. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. Available at: [Link]
-
Sarmah, P., & Deka, D. C. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
- Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Sharma, P., & Singh, V. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Goksu, S., et al. (2013). Microwave-Assisted Synthesis of Some Substituted Sulfamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(2). Available at: [Link]
-
Kumar, P., & Kumar, R. (2019). Synthesis of sulfonamides by Microwave irradiation and Conventional heating. ResearchGate. Available at: [Link]
-
Sharma, V. (2016). Analysis of sulfonamides. Slideshare. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic proposal for the sulfonylation of amines. RSC Advances. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]
-
FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Patyra, E., et al. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Available at: [Link]
-
Bacon, J. W., & Adams, R. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
-
Desai, U. R., et al. (n.d.). Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds. PMC. Available at: [Link]
-
University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
Sources
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Application Notes and Protocols for N-(2-Methoxyethyl)sulfamide and its Derivatives
Introduction: Navigating the N-(2-Methoxyethyl)sulfamide Landscape
The term "N-(2-Methoxyethyl)sulfamide" describes a class of organic compounds containing a sulfamide core functional group (R-SO₂-N-R') where one of the nitrogen substituents is a 2-methoxyethyl group (-CH₂CH₂OCH₃). These compounds are a subset of the broader sulfonamide family, a class renowned for its extensive applications in medicine and drug development as antibacterial, antiviral, and anticancer agents.[1][2] The sulfonamide group is a critical pharmacophore, and modifications such as the inclusion of a methoxyethyl group can enhance properties like solubility and reactivity.[3]
It is crucial for researchers to recognize that "N-(2-Methoxyethyl)sulfamide" is not a single, uniquely identified compound but rather a structural motif. A variety of specific molecules fit this description, each with a unique CAS number and potentially different physical and chemical properties.
This guide will focus primarily on a representative and commercially available example: N-(2-Methoxyethyl)methanesulfonamide (CAS RN: 93501-85-0) . The protocols and safety information detailed herein are specific to this compound. However, the underlying principles of handling, storage, and experimental design can be adapted for other N-(2-Methoxyethyl)sulfamide derivatives, provided a thorough, compound-specific risk assessment is conducted first. All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until thoroughly investigated.[4]
Section 1: Compound Profile & Physicochemical Properties
A precise understanding of a compound's properties is the foundation of safe and effective research. The data for the representative compound, N-(2-Methoxyethyl)methanesulfonamide, are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(2-methoxyethyl)methanesulfonamide | [5] |
| CAS Number | 93501-85-0 | [4][6] |
| Molecular Formula | C₄H₁₁NO₃S | [4][5] |
| Molecular Weight | 153.2 g/mol | [4][6] |
| Physical State | Liquid | [4][6] |
| Appearance | Yellow to colorless oil | [4][6] |
| Purity | ≥95% (Typical) | [4] |
Section 2: Health, Safety, and Hazard Management
N-(2-Methoxyethyl)methanesulfonamide is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to protect laboratory personnel and ensure experimental integrity.
GHS Hazard Identification
This compound is associated with the following hazards as per supplier safety data:
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
The signal word for this compound is "Warning" .[4]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling N-(2-Methoxyethyl)methanesulfonamide and its solutions:[7][8]
-
Eye Protection: Safety goggles or a face shield (European Standard EN 166).[7]
-
Hand Protection: Nitrile or other chemically resistant gloves. Change gloves frequently and immediately if contamination occurs.[8]
-
Body Protection: A laboratory coat must be worn and kept fastened.[8]
-
Respiratory Protection: All handling of the neat compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of vapors.[8]
First Aid and Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EHS) personnel.[9]
Section 3: Storage and Stability Protocols
Proper storage is critical to maintaining the chemical integrity of N-(2-Methoxyethyl)methanesulfonamide and preventing hazardous situations.
Recommended Storage Conditions
The primary directive for storage is to keep the compound in a tightly sealed container in a dry, room-temperature environment (20 to 22 °C).[4][6]
-
Causality: The sulfonyl group and ether linkage can be susceptible to hydrolysis or degradation in the presence of moisture. Storing the compound "sealed in dry" conditions prevents this, ensuring the compound's purity over time.[4] The use of an inert atmosphere (e.g., nitrogen or argon) is a best practice for long-term storage of any reactive organic liquid.
Incompatibilities and Segregation
Chemicals must be stored according to compatibility to prevent dangerous reactions.[10][11]
-
Incompatible Materials: Avoid storing N-(2-Methoxyethyl)methanesulfonamide with strong oxidizing agents, strong acids, or strong bases.[9]
-
Segregation: Store this compound in a designated cabinet for general organic reagents, away from the incompatible materials listed above. Do not store chemicals in fume hoods or on floors.[10][11]
Container Labeling and Inventory
-
Labeling: All containers, including primary vials and secondary vessels containing prepared solutions, must be clearly labeled with the full chemical name, concentration, date prepared, and the handler's initials.[10][12]
-
Inventory: All time-sensitive or reactive chemicals should be dated upon receipt and opening to track their age and condition. Regular inventory checks help dispose of old or degraded chemicals safely.
Section 4: Experimental Protocols
The following protocols provide step-by-step methodologies for common laboratory workflows. These should be performed inside a chemical fume hood with appropriate PPE.
Protocol 4.1: Preparation of a 100 mM Stock Solution
Stock solutions are a cornerstone of reproducible experiments. This protocol details the preparation of a 100 mM stock solution in a common organic solvent like Dichloromethane (DCM).
Rationale: Preparing a concentrated stock solution allows for precise and repeatable dilutions for various experiments, minimizing the need to repeatedly handle the neat, viscous oil.[13][14]
Materials:
-
N-(2-Methoxyethyl)methanesulfonamide (MW: 153.2 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Calibrated positive-displacement pipette or glass syringe
-
10 mL volumetric flask
-
Small beaker or weighing boat
-
Analytical balance
Procedure:
-
Calculate Mass: Determine the mass of the compound needed.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.010 L × 153.2 g/mol = 0.1532 g
-
-
Weigh Compound: Place the beaker on the analytical balance and tare it. Carefully add 0.1532 g of N-(2-Methoxyethyl)methanesulfonamide into the beaker. As it is a liquid, this is best done by difference (weighing the vial before and after dispensing).
-
Initial Dissolution: Add approximately 5 mL of DCM to the beaker containing the compound. Gently swirl to dissolve the oil.
-
Quantitative Transfer: Carefully pour the solution from the beaker into the 10 mL volumetric flask.
-
Rinse and Transfer: To ensure all the compound is transferred (a quantitative transfer), rinse the beaker with three small portions (approx. 1 mL each) of DCM.[14] Add each rinse to the volumetric flask.
-
Dilute to Volume: Carefully add DCM to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Store and Label: Transfer the stock solution to an appropriately labeled amber glass vial for storage under the conditions outlined in Section 3.
Protocol 4.2: General Use as a Reagent in Organic Synthesis
N-(2-Methoxyethyl)sulfonamides can be used as building blocks in organic synthesis. The most common synthetic route to sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2][15] This compound can be used in similar nucleophilic substitution reactions.
Workflow Diagram
Caption: General workflow for using N-(2-Methoxyethyl)methanesulfonamide in a nucleophilic substitution reaction.
Section 5: Data and Workflow Visualization
Chemical Handling Workflow
The following diagram illustrates the critical decision points and safety protocols from receiving the chemical to its final disposal.
Caption: Standard Operating Procedure workflow for N-(2-Methoxyethyl)methanesulfonamide.
References
-
Benchchem. N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4.
-
Hoffman Fine Chemicals. CAS RN 93501-85-0 | N-(2-Methoxyethyl)methanesulfonamide | MFCD01212944.
-
LGC Standards. Buy Online CAS Number 1344086-67-4 - TRC - N,N-Bis(2-methoxyethyl)-methanesulfonamide.
-
PubChemLite. N-(2-methoxyethyl)methanesulfonamide (C4H11NO3S).
-
ASP Basilicata. 93501-85-0 | N-(2-Methoxyethyl)methanesulfonamide.
-
Lab Manager. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.
-
Lab Manager. Handling and Storing Chemicals.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
CCSF. PREPARING SOLUTIONS AND MAKING DILUTIONS.
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
-
PubChem. N-(2-Methoxyethyl)-4-((4-(2-methyl-1-(1-methylethyl)-1H-imidazol-5-YL)pyrimidin-2-YL)amino)benzenesulfonamide | C20H26N6O3S | CID 24963033.
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.
-
Fisher Scientific. SAFETY DATA SHEET.
-
ReAgent Chemical Services. How To Make A Standard Solution | The Chemistry Blog.
-
TCI Chemicals. SAFETY DATA SHEET.
-
Chemistry Stack Exchange. What is the procedure to create stock solutions?.
-
Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives.
-
Chemistry Stack Exchange. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
Chemistry LibreTexts. 2.5: Preparing Solutions.
-
International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications.
-
ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications.
-
Flinn Scientific. Laboratory Solution Preparation.
Sources
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Application Note: Incorporating N-(2-Methoxyethyl)sulfamide into Enzyme Inhibitor Scaffolds
Introduction & Rationale
The N-(2-Methoxyethyl)sulfamide moiety represents a high-value structural motif in modern medicinal chemistry, particularly for enzyme inhibitors targeting Carbonic Anhydrases (CAs), Proteases, and Kinases. This application note details the strategic incorporation of this group to solve specific multiparametric optimization (MPO) challenges.
Why this Moiety?
-
Bioisosterism: The sulfamide group (
) acts as a stable transition-state mimetic for the tetrahedral intermediate of amide hydrolysis, making it critical for protease inhibition. It also serves as a non-hydrolyzable isostere of the sulfonamide group found in CA inhibitors. -
Physicochemical Tuning (The "Mini-PEG" Effect): The 2-methoxyethyl tail functions as a short polyethylene glycol (PEG) mimic.
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
-
Solvation Shell: It extends into the solvent front of enzyme active sites, often displacing "high-energy" water molecules, which can provide an entropic gain in binding affinity.
-
Design Strategy & SAR Logic
When incorporating this moiety, the design logic typically follows a "Tail-Approach" where the sulfamide connects the core scaffold to the solubilizing tail.
Structural Activity Relationship (SAR) Cycle[1]
Figure 1: The modular design logic of sulfamide inhibitors. The sulfamide acts as the anchor, while the methoxyethyl group modulates physicochemical properties.
Synthetic Protocols
We present two distinct protocols. Protocol A is for the de novo synthesis of the sulfamoylating reagent. Protocol B is for the direct coupling to an amine-bearing scaffold.
Protocol A: Synthesis of N-(2-Methoxyethyl)sulfamoyl Chloride
Use this method when you need a reactive electrophile to attach the tail to a scaffold amine.
Reagents:
-
Sulfuryl chloride (
)[1] -
2-Methoxyethylamine
-
Triethylamine (
) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add
(1.0 eq) and anhydrous DCM (0.2 M concentration relative to ). Cool to -78°C. -
Addition: Mix 2-methoxyethylamine (1.0 eq) and
(1.0 eq) in DCM. Add this solution dropwise to the over 30 minutes. Critical: Maintain temperature below -60°C to prevent bis-substitution. -
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Workup: Dilute with cold DCM, wash rapidly with ice-cold 1M HCl (to remove amine salts), then ice-cold brine. Dry over
.[2] -
Isolation: Concentrate in vacuo at <30°C. The resulting oil is N-(2-methoxyethyl)sulfamoyl chloride.
-
Stability Note: This intermediate is unstable. Use immediately for Protocol B.
-
Protocol B: Coupling to Enzyme Inhibitor Scaffold
Reaction of the sulfamoyl chloride with a scaffold amine (e.g., an aniline or secondary amine).
Reagents:
-
Scaffold Amine (e.g., 4-amino-benzenesulfonamide derivative for CA inhibitors)
-
N-(2-Methoxyethyl)sulfamoyl chloride (freshly prepared)
-
N,N-Diisopropylethylamine (DIPEA) or DMAP (catalytic)
-
Acetonitrile (ACN) or DMF
Procedure:
-
Dissolution: Dissolve the Scaffold Amine (1.0 eq) in anhydrous ACN. Add DIPEA (1.5 eq). If the amine is unreactive (e.g., electron-deficient aniline), add 0.1 eq DMAP.
-
Coupling: Cool to 0°C. Add N-(2-Methoxyethyl)sulfamoyl chloride (1.2 eq) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Look for M+1 mass corresponding to Scaffold + 137 Da).
-
Quenching: Add water to quench unreacted chloride.
-
Purification:
-
Extraction: EtOAc vs. Water.
-
Chromatography: Sulfamides are polar. Use a gradient of 0–10% MeOH in DCM on silica gel. If the product is highly polar, use C18 Reverse Phase (Water/ACN + 0.1% Formic Acid).
-
Analytical Characterization Data
When validating the synthesized inhibitor, look for these specific spectral signatures:
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Chemical Shift | Terminal Methoxy ( | |
| 1H NMR | Chemical Shift | Methylene adjacent to Oxygen ( | |
| 1H NMR | Chemical Shift | Methylene adjacent to Nitrogen ( | |
| 1H NMR | Exchange | Sulfamide protons ( | |
| LC-MS | Ionization | Sulfamides ionize well in ESI(+). | |
| IR | Vibration | Symmetric | |
| IR | Vibration | Asymmetric |
Experimental Workflow Diagram
The following diagram illustrates the decision tree for synthesis and biological validation.
Figure 2: Synthetic workflow for generating N-(2-methoxyethyl)sulfamide derivatives.
Biological Evaluation Protocols
Enzyme Inhibition Assay (Carbonic Anhydrase Example)
Sulfamides are classic CA inhibitors.[3][4] This protocol validates the inhibitory constant (
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM
. -
Substrate: 4-Nitrophenyl acetate (4-NPA) for esterase activity (colorimetric) OR
hydration (stopped-flow). -
Procedure:
-
Incubate Enzyme (e.g., hCA II, 100 nM) with Inhibitor (0.1 nM – 10
M) for 15 min at 25°C. -
Add Substrate (4-NPA, 1 mM).
-
Monitor Absorbance at 400 nm (formation of 4-nitrophenolate).
-
-
Analysis: Fit initial velocity (
) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
Solubility Assessment
To confirm the benefit of the methoxyethyl group.
-
Prepare 10 mM DMSO stock of the inhibitor.
-
Spike into PBS (pH 7.4) to a final concentration of 100
M. -
Incubate 2 hours, centrifuge (15,000 rpm), and analyze supernatant by HPLC-UV.
-
Compare peak area to a standard curve. Expect >50
M solubility for methoxyethyl derivatives.
References
-
Supuran, C. T. (2017).[5] "The sulfamide motif in the design of enzyme inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Winum, J. Y., et al. (2006). "Sulfamates and sulfamides: Two moieties for the design of enzyme inhibitors."[3][6] Medicinal Research Reviews.
-
Reber, J. D., et al. (2018).[2] "Preparation of N-(2-alkoxyvinyl)sulfonamides... and Subsequent Conversion." Journal of Visualized Experiments (JoVE).
-
BenchChem Application Data. (2025). "Methoxyethane Linkers in Azido Compounds: A Comparative Guide." BenchChem Technical Library.
-
Scott, K. A., et al. (2017). "Sulfamide Synthesis by Amination." Organic Letters.
Sources
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- 2. Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The sulfamide motif in the design of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry approaches to synthesizing N-(2-Methoxyethyl)sulfamide
Application Note: Green Chemistry Approaches to Synthesizing N-(2-Methoxyethyl)sulfamide
Executive Summary
This guide details sustainable protocols for the synthesis of N-(2-Methoxyethyl)sulfamide , a valuable pharmacophore and bioisostere of sulfonamides and ureas. Traditional synthesis often relies on corrosive chlorosulfonyl isocyanate (CSI) or sulfamoyl chloride, generating hazardous waste. This note presents two "Green Chemistry" workflows: Direct Aqueous Sulfamylation (Method A) and Microwave-Assisted Trans-sulfamylation (Method B). These methods prioritize water as a solvent, atom economy, and energy efficiency, aligning with the 12 Principles of Green Chemistry.
Introduction & Strategic Rationale
Target Molecule: N-(2-Methoxyethyl)sulfamide
Formula:
The Challenge:
The sulfamide moiety (
-
Chlorosulfonyl Isocyanate (CSI): Highly reactive, moisture-sensitive, and produces HCl.
-
Sulfamoyl Chloride: Unstable and corrosive.[1]
The Green Solution:
Direct reaction of primary amines with sulfamide (
-
Byproduct: Ammonia (
)—non-toxic in small quantities, easily trapped. -
Solvent: Water (the ideal green solvent).[2]
-
Atom Economy: High, especially if excess sulfamide is recycled.
Method A: Direct Aqueous Sulfamylation
Best for: Scalability, cost-efficiency, and avoiding organic solvents.
Mechanistic Insight
The reaction proceeds via an
Key Causality:
-
Excess Reagent: Sulfamide is bifunctional. To prevent the formation of the symmetric byproduct (
), a stoichiometric excess of sulfamide (2–3 equivalents) is widely used to statistically favor the mono-substituted product. -
Solvent Choice (Water): Water solubilizes sulfamide and absorbs the evolved ammonia (forming
), which buffers the reaction naturally.
Experimental Protocol
Reagents:
-
2-Methoxyethylamine (1.0 equiv, 10 mmol)
-
Sulfamide (3.0 equiv, 30 mmol)
-
Solvent: Deionized Water (10 mL)
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve sulfamide (2.88 g, 30 mmol) in water (10 mL).
-
Addition: Add 2-methoxyethylamine (0.75 g, 0.87 mL, 10 mmol) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (100°C) for 6–12 hours.
-
Monitoring: Evolution of
gas (detectable by pH paper at the condenser outlet) indicates progress.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove water and residual ammonia.
-
Purification: The residue contains the product and excess sulfamide. Sulfamide is highly water-soluble, while N-alkylsulfamides are often less so.
-
Extraction: Redissolve residue in minimal water and extract with Ethyl Acetate (3 x 15 mL). The product partitions into the organic phase; unreacted sulfamide remains in the aqueous phase.
-
-
Isolation: Dry the combined organic layers over
, filter, and concentrate to yield N-(2-Methoxyethyl)sulfamide as a white/off-white solid or viscous oil.
Yield Expectation: 65–80%[3]
Method B: Microwave-Assisted Synthesis
Best for: High-throughput screening, rapid optimization.
Rationale
Microwave irradiation provides direct dielectric heating, accelerating the reaction rate significantly compared to convective heating. This is crucial for sulfamide reactions which can be sluggish due to the poor nucleophilicity of the sulfamide nitrogen (in trans-sulfamylation) or the stability of the S-N bond.
Experimental Protocol
Reagents:
-
2-Methoxyethylamine (1.0 equiv)
-
Sulfamide (2.0 equiv)
-
Solvent: Water (or minimal Ethanol/Water mix)
Step-by-Step Workflow:
-
Loading: Charge a 10 mL microwave process vial with sulfamide (2 mmol) and water (2 mL).
-
Addition: Add 2-methoxyethylamine (1 mmol). Cap the vial.
-
Irradiation: Heat at 120°C for 20–30 minutes (High absorption level).
-
Pressure Note: Ensure the vial is rated for pressure generated by water vapor and
release.
-
-
Workup: Cool to RT. Decant or extract as described in Method A.
Comparative Data Analysis
| Metric | Method A: Aqueous Reflux | Method B: Microwave | Traditional (CSI Route) |
| Reaction Time | 6–12 Hours | 20–30 Minutes | 1–2 Hours |
| Atom Economy | High (Loss of | High | Low (Loss of HCl, |
| Solvent | Water (Green) | Water (Green) | |
| Hazards | Low (Ammonia evolution) | Low (Pressure) | High (Corrosive, Moisture Sensitive) |
| Selectivity | Moderate (Requires Excess) | High | High |
Visualizations
Reaction Mechanism (Direct Sulfamylation)
Caption: Mechanistic pathway of nucleophilic substitution at the sulfur center.
Green Synthesis Workflow
Caption: Operational workflow for the aqueous synthesis of N-substituted sulfamides.
References
-
Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sulfamates and sulfamides." Journal of Medicinal Chemistry. Link (Foundational work on sulfamide synthesis).
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link (Discusses sulfamylation methods).
- Spillane, W. J., et al. (2004). "Synthesis of sulfamides." Phosphorus, Sulfur, and Silicon and the Related Elements. (General protocols for amine-sulfamide reactions).
- Estévez, V., et al. (2014). "Green Chemistry Approaches to the Synthesis of Sulfonamides and Sulfamides." ChemSusChem.
Sources
Application Note: Precision Synthesis of N-(2-Methoxyethyl)sulfamide via Chlorosulfonyl Isocyanate
This Application Note provides a definitive, protocol-driven guide for the preparation of N-(2-Methoxyethyl)sulfamide using Chlorosulfonyl Isocyanate (CSI) . It is designed for medicinal chemists and process development scientists, prioritizing safety, regioselectivity, and high-purity isolation.
)Executive Summary & Strategic Rationale
Sulfamides (
Chlorosulfonyl Isocyanate (CSI) is the most potent reagent for introducing the sulfamoyl moiety. However, its dual electrophilicity—possessing both a highly reactive isocyanate carbon (
-
Direct Amine Addition: Reaction of CSI directly with an amine typically attacks the isocyanate carbon, yielding sulfamoylureas (
), which is not the target. -
The Solution (Boc-Strategy): This protocol utilizes tert-butanol to selectively react with the isocyanate moiety first. This generates an in situN-protected sulfamoyl chloride (Burgess-type intermediate). The nitrogen is "masked," forcing the subsequent nucleophilic attack by 2-methoxyethylamine to occur exclusively at the sulfur atom. Acidic deprotection yields the clean mono-substituted sulfamide.
Material Safety & Critical Handling (CSI)
WARNING: CSI is violently reactive with water and moisture.
| Hazard Class | Critical Property | Handling Protocol |
| Violent Hydrolysis | Reacts explosively with | Use strictly anhydrous solvents (<50 ppm |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] | Double-gloving (Nitrile/Laminate) and face shield required. |
| Thermal Instability | Decomposes above 100°C; reaction exotherms are sharp. | Maintain internal temperature <5°C during CSI addition. |
Reaction Mechanism & Pathway
The synthesis proceeds through a three-stage "Protect-Couple-Deprotect" sequence.
Caption: Regioselective synthesis pathway preventing urea formation via carbamate protection.
Detailed Experimental Protocol
Phase 1: Preparation of tert-Butyl Chlorosulfonylcarbamate (In Situ)
This intermediate is unstable and should be used immediately.
Reagents:
-
Chlorosulfonyl Isocyanate (CSI): 1.0 equiv (e.g., 14.15 g, 100 mmol)
-
tert-Butanol (anhydrous): 1.0 equiv (e.g., 7.41 g, 100 mmol)
-
Dichloromethane (DCM): 5 mL/g of CSI (anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the RBF with CSI and anhydrous DCM. Cool the solution to 0°C using an ice/salt bath.
-
Addition: Dissolve tert-butanol in a minimal volume of DCM. Add this solution dropwise to the CSI over 30 minutes.
-
Observation: The reaction is slightly exothermic. Maintain internal temperature <5°C .
-
-
Completion: Stir at 0°C for an additional 30 minutes. The formation of tert-butyl chlorosulfonylcarbamate is quantitative.
Phase 2: Coupling with 2-Methoxyethylamine
Reagents:
-
2-Methoxyethylamine: 1.05 equiv
-
Triethylamine (TEA): 2.5 equiv (Acts as HCl scavenger)
-
DCM (Solvent)
Procedure:
-
Preparation: In a separate vessel, mix 2-methoxyethylamine and TEA in DCM.
-
Coupling: Add the amine/TEA solution dropwise to the in situ carbamate solution (from Phase 1) at 0°C .
-
Critical Process Parameter (CPP): Control addition rate to prevent exotherms >10°C, which can cause Boc-decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup:
Phase 3: Deprotection to N-(2-Methoxyethyl)sulfamide
Reagents:
-
Trifluoroacetic Acid (TFA): 20% v/v in DCM
-
Alternative: 4M HCl in Dioxane (for scale-up cost reduction)
Procedure:
-
Dissolve the intermediate from Phase 2 in DCM.
-
Add TFA (approx. 5–10 equiv) at 0°C.
-
Stir at RT for 2–3 hours. Monitor by TLC or LC-MS (Loss of Boc group, M-100).
-
Isolation:
-
Concentrate the reaction mixture to dryness (azeotrope with toluene if necessary to remove residual TFA).
-
Neutralization: The residue will be the TFA salt. Dissolve in EtOAc and wash with saturated
(carefully, gas evolution). -
Dry organic layer (
) and concentrate. -
Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (MeOH/DCM gradient).
-
Analytical Data Specifications
The final product, N-(2-Methoxyethyl)sulfamide , should conform to the following spectral characteristics:
-
Physical State: White crystalline solid or viscous oil (hygroscopic).
-
1H NMR (DMSO-d6, 400 MHz):
-
6.5–6.7 ppm (s, 2H,
) – Exchangeable with D2O -
4.5–5.0 ppm (t, 1H,
) – Exchangeable -
3.3–3.4 ppm (t, 2H,
) -
3.2 ppm (s, 3H,
) -
2.9–3.1 ppm (q, 2H,
)
-
6.5–6.7 ppm (s, 2H,
-
MS (ESI): m/z 155.0
.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Moisture in DCM or t-BuOH. | Re-dry solvents over molecular sieves. CSI hydrolyzes instantly. |
| Impurity: Sulfamoyl Urea | Incomplete Boc-protection before amine addition. | Ensure full 30 min stir time for CSI + t-BuOH before adding amine. |
| Exotherm Spikes | Fast addition of amine. | Slow addition rate; use internal thermometer. |
| Oily Product (Phase 3) | Residual TFA or impurities. | Azeotrope with toluene; recrystallize from cold Et2O/Hexanes. |
Process Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis and isolation.
References
-
Graf, R. (1966).[5] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of N-sulfocarbamates. The Journal of Organic Chemistry, 38(1), 26-31. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792. (Context on Sulfamide bioactivity). Link
-
Beaudoin, S. (2001). Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. Link
-
Arxada. (2022). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides.[6][7] Link
Sources
Troubleshooting & Optimization
Improving reaction yields for N-(2-Methoxyethyl)sulfamide synthesis
Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)sulfamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during this synthesis. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Core Synthesis Pathway and Protocol
The synthesis of N-(2-Methoxyethyl)sulfamide is most reliably achieved through the reaction of sulfuryl chloride (SO₂Cl₂) with 2-methoxyethylamine. This reaction hinges on the nucleophilic attack of the amine on the highly electrophilic sulfur center of sulfuryl chloride. Careful control of stoichiometry and temperature is paramount to prevent side reactions and maximize the yield of the desired monosubstituted product.
General Experimental Workflow
The following diagram outlines the critical steps from reagent handling to the isolation of the purified product.
Technical Support Center: N-(2-Methoxyethyl)sulfamide Purification
The following technical support guide addresses the purification of N-(2-Methoxyethyl)sulfamide (CAS: N/A for specific crude mixtures, but chemically defined as
Status: Operational | Topic: Downstream Processing & Purity Optimization Audience: Medicinal Chemists, Process Development Scientists[1]
Initial Assessment & Triage
User Query: "My crude reaction mixture is a sticky yellow oil/semisolid. I expected a white crystalline solid. How do I proceed?"
Technical Diagnosis: Crude N-(2-methoxyethyl)sulfamide often presents as an oil due to the presence of 2-methoxyethylamine (starting material) and N,N'-bis(2-methoxyethyl)sulfamide (symmetric byproduct) , which depress the melting point.[1] The pure compound is a crystalline solid (typically white to off-white).[1]
Immediate Action Plan (The "Crash" Protocol)
Before attempting chromatography, induce crystallization to remove the bulk of impurities.
-
Solvent Swap: If the crude is in DMF or DMSO, perform an aggressive aqueous workup (extract into EtOAc, wash 5x with brine) to remove the high-boiling solvent.
-
The "Trituration" Test:
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) .
-
Slowly add Hexanes or Diethyl Ether while stirring vigorously.
-
Observation: A white precipitate indicates the mono-substituted sulfamide is crashing out.[1] The oily supernatant likely contains the di-substituted byproduct and residual amine.[1]
-
-
Seed Crystal Generation: If no solid forms, scratch the glass surface with a spatula or cool to -20°C overnight.
Troubleshooting Specific Impurities
User Query: "I see multiple spots on my TLC. Which purification strategy removes the symmetric byproduct vs. the unreacted amine?"
Impurity Profile & Removal Strategy
| Impurity Type | Chemical Species | Physicochemical Property | Removal Strategy |
| Starting Material (Base) | 2-Methoxyethylamine | Basic, Volatile (bp ~95°C) | Acid Wash: Wash organic layer with 1N HCl.[1] The amine forms a water-soluble salt.[1] |
| Starting Material (Neutral) | Sulfamide ( | Highly Water Soluble, Very Polar | Aqueous Wash: Water wash removes excess sulfamide. |
| Byproduct (Symmetric) | N,N'-bis(2-methoxyethyl)sulfamide | Less Polar, Lipophilic | Chromatography/Recrystallization: Elutes before the target product on Silica. Soluble in Et2O. |
| Target Molecule | N-(2-Methoxyethyl)sulfamide | Amphiphilic, Polar Solid | Precipitates from non-polar solvents. |
Workflow Visualization
The following decision tree outlines the logical flow for purification based on the crude state.
Figure 1: Purification Decision Tree.[1] Select Route A for high-purity crudes (>80%) and Route B for complex mixtures.[1]
Detailed Protocols
Protocol A: Flash Column Chromatography (The "Gradient" Method)
Issue: Poor separation between the mono-substituted target and the di-substituted byproduct.
Mechanism: The di-substituted byproduct (
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Sample Loading: Dry load on Celite or Silica is recommended to prevent band broadening, as sulfamides can be sticky.
-
Eluent System:
-
Start: 100% Dichloromethane (DCM).
-
Gradient: Slowly increase to 5% Methanol (MeOH) in DCM over 10-15 column volumes.
-
Alternative (Greener): 100% Hexanes
100% Ethyl Acetate (EtOAc). The target usually elutes around 60-80% EtOAc.[1]
-
-
Detection: Stain with Anisaldehyde or Permanganate (KMnO4) . Sulfamides do not always absorb strongly under UV (254 nm) unless a chromophore is present, but the N-H bonds react well with stain.
Protocol B: Recrystallization (The "Polymorph" Fix)
Issue: Product is solid but colored/impure.
-
Solvent: Boiling Ethyl Acetate (EtOAc) .
-
Procedure:
-
Dissolve crude solid in minimum boiling EtOAc.
-
(Optional) Add activated charcoal, boil for 5 mins, and filter hot through Celite to remove color.
-
Remove from heat. Add Hexanes dropwise until the solution becomes slightly turbid.
-
Re-heat to clarify (dissolve cloudiness).
-
Allow to cool slowly to Room Temperature, then 4°C.
-
-
Harvest: Filter crystals and wash with cold Hexane/EtOAc (9:1).
Advanced Troubleshooting (FAQ)
Q: My product is water-soluble. How do I extract it? A: The methoxyethyl chain increases water solubility. If you cannot extract it into EtOAc:
-
Saturate the aqueous phase with NaCl (solid) .
-
Use THF/EtOAc (1:1) or n-Butanol for extraction.[1]
-
Warning: Avoid chlorinated solvents if the density is close to the brine solution, as phase inversion may occur.
Q: Can I use resin scavengers? A: Yes.
-
To remove Amine: Use a sulfonic acid resin (e.g., Amberlyst 15).
-
To remove Sulfamoyl Chloride (if used): Use a polymer-supported amine (e.g., PS-Trisamine).[1]
Q: The NMR shows a "doublet" of triplets. Is this the symmetric impurity? A: Likely yes.
-
Target (
): Look for a broad singlet integrating to 2H (the ) around 4.5–6.0 ppm (solvent dependent) and a broad triplet (1H) for the internal NH.[1] -
Symmetric Impurity (
): You will see only the broad triplet (NH) and no singlet.[1] The integration of the alkyl chain signals will be double relative to the sulfamide core integration if normalized incorrectly.
Scientific Validation & Mechanism
Why does the symmetric byproduct form?
In the reaction between sulfamide (
Figure 2: Competitive reaction pathways.[1] Kinetic control favors the Mono-substituted target.
References
-
Winum, J.-Y., et al. (2001).[2] N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A Novel Reagent for the Synthesis of Sulfamides. Journal of Organic Chemistry. Link
-
Maryanoff, B. E., et al. (1987). Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Journal of Medicinal Chemistry. (Provides foundational data on sulfamide/sulfamate purification properties). Link
-
Reitz, A. B., et al. (2009). Synthesis of Sulfamides. Chemical Reviews. Link
Sources
Minimizing side reactions during N-(2-Methoxyethyl)sulfamide preparation
Welcome to the technical support guide for the synthesis of N-(2-Methoxyethyl)sulfamide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this molecule. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Core Synthesis Pathway: An Overview
The most direct and widely adopted method for preparing N-monosubstituted sulfamides like N-(2-Methoxyethyl)sulfamide is the reaction of sulfamoyl chloride with a primary amine, in this case, 2-methoxyethylamine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of sulfamoyl chloride, with the concurrent elimination of hydrogen chloride (HCl). A non-nucleophilic base is required to scavenge the HCl produced, driving the reaction to completion and preventing the formation of the amine hydrochloride salt.
Below is a general workflow for this synthetic transformation.
Caption: General workflow for N-(2-Methoxyethyl)sulfamide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Q1: My reaction yield is very low or I've isolated no product.
This is one of the most common issues, often stemming from the degradation of the starting material or suboptimal reaction conditions.
Plausible Causes:
-
Hydrolysis of Sulfamoyl Chloride: Sulfamoyl chloride is highly sensitive to moisture. Any water present in the solvent, glassware, or amine starting material will rapidly hydrolyze it to sulfamic acid and HCl, rendering it unavailable for reaction with the amine.
-
Improper Temperature Control: The reaction of sulfamoyl chloride with amines is exothermic. Adding the sulfamoyl chloride solution too quickly or at a temperature above 0-5 °C can lead to decomposition and the formation of intractable byproducts.[1]
-
Incorrect Stoichiometry: Using a substoichiometric amount of the amine or base will result in unreacted sulfamoyl chloride at the end of the reaction, which will be quenched during workup.
-
Base-Induced Decomposition: While a base is necessary, some stronger or more nucleophilic bases can promote the decomposition of the sulfamoyl chloride.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like dichloromethane or THF). Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar). Ensure your 2-methoxyethylamine and base are anhydrous.
-
Strict Temperature Control: Always perform the addition of sulfamoyl chloride at 0 °C using an ice-water bath. Add the solution dropwise via a dropping funnel to maintain the internal temperature below 5 °C.[2]
-
Optimize Stoichiometry: Use a slight excess of the amine (1.05-1.1 equivalents) to ensure the complete consumption of the limiting sulfamoyl chloride. Use at least 1.1 equivalents of a tertiary amine base like triethylamine or pyridine.[2]
-
Choose the Right Base: Triethylamine (TEA) or pyridine are standard and effective choices.[2] Avoid stronger bases like metal hydroxides or alkoxides which can react with the sulfamoyl chloride.
Caption: Troubleshooting logic for addressing low yield.
Q2: My TLC/LC-MS shows the formation of a major byproduct. What could it be?
The most likely byproduct is the result of a secondary reaction involving the desired product.
Plausible Causes:
-
Bis-Sulfonylation: The product, N-(2-Methoxyethyl)sulfamide, possesses an acidic N-H proton. Under the reaction conditions, this proton can be removed by the base, creating an anion that can react with a second molecule of sulfamoyl chloride. This forms the symmetrical bis-sulfamide, N,N'-bis(2-methoxyethyl)sulfamide. This is more likely if excess sulfamoyl chloride is used or if the amine is added to the sulfamoyl chloride (inverse addition).
-
Formation of Symmetrical Sulfamide: If the sulfamoyl chloride starting material is contaminated with ammonium salts, this can lead to the formation of the parent sulfamide (H₂NSO₂NH₂) as a byproduct.
Recommended Solutions:
-
Control Stoichiometry: Use the amine as the excess reagent (1.05-1.1 eq) and sulfamoyl chloride as the limiting reagent. This ensures that once the sulfamoyl chloride is consumed, there is none left to react with the product.
-
Control Reagent Addition: Always add the sulfamoyl chloride solution slowly to the solution of the amine and base. This maintains a high concentration of the primary amine relative to the sulfamoyl chloride, favoring the desired reaction.
-
Purify Starting Materials: Ensure the sulfamoyl chloride is of high purity. If prepared in-house from sulfuryl chloride and ammonia, ensure it is properly purified before use.
Caption: Desired reaction pathway vs. the bis-sulfonylation side reaction.
Q3: My crude product is a persistent oil and fails to crystallize.
While some sulfamides are naturally oils, purification can be challenging. This issue often relates to purity.
Plausible Causes:
-
Presence of Impurities: Small amounts of unreacted starting materials, byproducts (like the bis-sulfonated species), or residual solvent can act as eutectic impurities, depressing the melting point and preventing crystallization.
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., DCM) or extraction solvent (e.g., Ethyl Acetate) can result in an oil.
Recommended Solutions:
-
Thorough Purification: Do not skip the aqueous workup steps (acid, base, brine washes) as they are critical for removing unreacted base and salts.[2][3] Purify the crude oil using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
High-Vacuum Drying: After chromatography, ensure all solvent is removed by drying the purified fractions under high vacuum for several hours, possibly with gentle heating (30-40 °C).
-
Induce Crystallization: If the purified product is still an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystal formation. Seeding with a previously obtained crystal, if available, is also highly effective.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for this synthesis?
A: The optimal conditions balance reaction rate with the minimization of side reactions. The following table summarizes a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants; non-nucleophilic and easily removed. |
| Base | Triethylamine (TEA) or Pyridine | Non-nucleophilic; effectively scavenges HCl without promoting side reactions. |
| Temperature | 0 °C for addition, then warm to Room Temp. | Controls exotherm, prevents decomposition of sulfamoyl chloride.[2] |
| Stoichiometry | 1.0 eq Sulfamoyl Chloride, 1.1 eq 2-Methoxyethylamine, 1.5 eq TEA | Slight excess of amine ensures full conversion of the limiting reagent. Excess base ensures all HCl is neutralized.[2] |
| Reaction Time | 12 - 24 hours | Typically sufficient for the reaction to proceed to completion at room temperature. |
Q: How can I best monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[2] Use a silica gel plate and an appropriate mobile phase (e.g., 50% Ethyl Acetate in Hexanes). Spot the reaction mixture alongside your starting amine. The product, being more polar than the amine but less polar than potential salts, will have a distinct Rf value. The reaction is complete when the spot corresponding to the starting amine is consumed. For more quantitative analysis, LC-MS can be used.
Q: What is the best practice for the aqueous workup?
A: A sequential washing of the organic layer is crucial for obtaining a clean crude product.
-
1M HCl Wash: Removes the excess triethylamine base by forming its water-soluble hydrochloride salt.
-
Saturated NaHCO₃ (or water) Wash: Removes any residual acid and other water-soluble species.
-
Brine (Saturated NaCl) Wash: Removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.[4]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
Materials:
-
Sulfamoyl chloride (1.16 g, 10.0 mmol, 1.0 eq)
-
2-Methoxyethylamine (0.83 g, 11.0 mmol, 1.1 eq)
-
Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM, 50 mL)
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxyethylamine (11.0 mmol) and anhydrous DCM (30 mL).
-
Add triethylamine (15.0 mmol) to the solution and cool the mixture to 0 °C in an ice-water bath.
-
In a separate dry flask, dissolve sulfamoyl chloride (10.0 mmol) in anhydrous DCM (20 mL).
-
Slowly add the sulfamoyl chloride solution to the cooled amine solution via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction by TLC (50% EtOAc/Hexanes) until the starting amine is no longer visible.
-
Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic phase sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-(2-Methoxyethyl)sulfamide.
References
- BenchChem. (2025).
-
De Luca, L., & Giacomelli, G. (2008). An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts. Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel and Efficient Method for the Synthesis of Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.
- BenchChem. (n.d.). N,N-bis(2-methoxyethyl)methanesulfonamide.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Smolecule. (2026).
-
Hu, A., et al. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands. Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Purification of N-(2-Methoxyethyl)sulfamide
Welcome to the Technical Support Center for N-(2-Methoxyethyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of N-(2-Methoxyethyl)sulfamide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of N-(2-Methoxyethyl)sulfamide?
A1: Impurities in N-(2-Methoxyethyl)sulfamide samples typically originate from the synthetic route or degradation. Common synthesis involves the reaction of a sulfonyl chloride with an amine.[1][2] Potential impurities can include:
-
Unreacted Starting Materials: Such as the corresponding sulfonyl chloride and 2-methoxyethylamine.
-
Byproducts: Formed from side reactions during synthesis.
-
Degradation Products: Sulfonamides can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of the parent sulfonic acid and amine.[3]
-
Residual Solvents: Solvents used in the synthesis and initial work-up can be retained in the crude product.[4]
Q2: How does the polarity of N-(2-Methoxyethyl)sulfamide affect purification strategy?
A2: N-(2-Methoxyethyl)sulfamide is a polar compound due to the presence of the sulfonamide and methoxyethyl groups.[5] This high polarity makes it challenging to purify using traditional normal-phase chromatography with non-polar solvents, as the compound may have very strong interactions with the silica gel. Conversely, in reversed-phase chromatography, it may elute very early with the solvent front. Therefore, specialized chromatographic techniques are often required.[6][7]
Q3: What analytical techniques are recommended for assessing the purity of N-(2-Methoxyethyl)sulfamide?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[8][9] Both reversed-phase and HILIC methods can be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, aiding in their identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying and quantifying impurities, especially when reference standards are not available (qNMR).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of N-(2-Methoxyethyl)sulfamide.
Problem 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals, the compound separates from the solvent as an oily layer upon cooling.
Cause: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[10]
Solutions:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This provides more time for crystal lattice formation.
-
Solvent System Modification:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod just below the surface of the solution.
-
Add a seed crystal of pure N-(2-Methoxyethyl)sulfamide.[10]
-
-
Pre-purification: If the crude material is highly impure, a preliminary purification step like flash chromatography may be necessary before attempting recrystallization.[10]
Problem 2: Poor Separation in Column Chromatography
Symptom: The compound co-elutes with impurities, resulting in poor resolution and impure fractions.
Cause: The high polarity of N-(2-Methoxyethyl)sulfamide makes traditional chromatography challenging.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of very polar compounds.[6][7][12] HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[7] Water acts as the strong solvent in this case.[7]
-
Reversed-Phase Chromatography with Modified Stationary Phases: While standard C18 columns may not provide sufficient retention, polar-modified or polar-endcapped C18 columns can offer better separation for hydrophilic compounds.[13]
-
Dry Loading: For samples that are not highly soluble in the initial mobile phase, dry loading onto silica gel or another adsorbent can improve peak shape and resolution.[7]
Table 1: Recommended Starting Conditions for HILIC Purification
| Parameter | Recommendation |
| Stationary Phase | Amine-bonded or Diol-bonded Silica |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Initial Gradient | 95% A, 5% B |
| Gradient Elution | Increase the percentage of B over time |
Problem 3: Compound Degradation During Purification
Symptom: Appearance of new impurity peaks in analytical chromatograms of purified fractions that were not present in the crude material.
Cause: N-(2-Methoxyethyl)sulfamide may be susceptible to degradation under certain conditions. Sulfonamides can hydrolyze under strongly acidic or basic conditions.[3] Some compounds can also be sensitive to heat.
Solutions:
-
pH Control: If using aqueous mobile phases in chromatography, ensure the pH is maintained in a neutral range to minimize hydrolysis.
-
Temperature Control: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Experimental Protocols
Protocol 1: Recrystallization of N-(2-Methoxyethyl)sulfamide
-
Solvent Selection: Start by testing the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude N-(2-Methoxyethyl)sulfamide to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[10]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: HILIC Flash Chromatography Purification
-
Column Selection: Choose a pre-packed HILIC column (e.g., amine-bonded silica).[7]
-
Mobile Phase Preparation: Prepare two mobile phases: Acetonitrile (A) and Water (B).
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for several column volumes.[7]
-
Sample Preparation and Loading: Dissolve the crude sample in a minimal amount of a solvent mixture that is compatible with the initial mobile phase. Alternatively, perform a dry load by adsorbing the sample onto silica gel.[7]
-
Elution: Run a gradient from a high percentage of acetonitrile to a higher percentage of water to elute the compound and impurities.[7]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[7]
Visualizations
Caption: Decision workflow for the purification of N-(2-Methoxyethyl)sulfamide.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Retrieved from [Link]
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]
-
Veeprho. (n.d.). Sulfadiazine Impurities and Related Compound. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
PMC. (2018, January 3). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Retrieved from [Link]
-
Agilent. (2020, January 17). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). JPS60210519A - Method for purifying and obtaining sulfamide.
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Retrieved from [Link]
-
Sulfonamide synthesis. (2010, June 25). Retrieved from [Link]
-
PubChem. (n.d.). N-[(1-benzylpiperidin-3-yl)methyl]-N-(2-methoxyethyl)naphthalene-2-sulfonamide. Retrieved from [Link]
-
PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Retrieved from [Link]
-
Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. veeprho.com [veeprho.com]
- 5. N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4 | Benchchem [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. waters.com [waters.com]
- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing hygroscopic properties of N-(2-Methoxyethyl)sulfamide
Topic: Handling & Remediation of Hygroscopic Properties
CAS: 112941-83-2 | Molecular Formula:
Welcome to the Technical Support Hub
Status: Senior Application Scientist Verified Last Updated: March 2026
You are likely visiting this page because your free-flowing white powder has turned into a sticky paste, or your reaction yields are inexplicably low despite following standard stoichiometry.
N-(2-Methoxyethyl)sulfamide is a valuable building block in medicinal chemistry, often used as a bioisostere for sulfonamides or in the synthesis of enzyme inhibitors. However, its structure—specifically the methoxyethyl tail combined with the polar sulfamide motif —creates a "perfect storm" for hygroscopicity. The ether oxygen acts as a hydrogen bond acceptor while the sulfamide protons act as donors, allowing the molecule to chelate atmospheric water rapidly.
This guide provides the protocols to diagnose, remediate, and prevent moisture-induced failures.
Module 1: Immediate Triage (Handling & Weighing)
Q: My compound has clumped into a solid block. Can I still use it?
A: Yes, but do not attempt to chip it out on an open benchtop. The clumping indicates significant water absorption (deliquescence). If you expose it to air further, it will absorb more water, rendering gravimetric measurements useless.
The Fix:
-
Transfer to Glovebox: Move the entire container into an inert atmosphere (Nitrogen/Argon) glovebox.
-
Break & Weigh: Break the clumps inside the controlled environment.
-
No Glovebox? Use the "Weighing by Difference" technique (see Protocol below).
Protocol: Weighing by Difference (Benchtop)
Use this when a glovebox is unavailable to minimize error.
-
Tare a receiving flask (containing your solvent/reagent) with a septum.
-
Take the storage vial of N-(2-Methoxyethyl)sulfamide. Weigh the entire vial (cap on). Record Mass (
). -
Quickly open, transfer an estimated amount to the flask, and immediately recap.
-
Weigh the storage vial again. Record Mass (
). -
Calculate: Mass added =
.-
Why this works: You are measuring the loss from the closed container, not the gain on a scale that is fluctuating due to moisture absorption.
-
Module 2: Remediation (Drying Protocols)
Q: Vacuum drying isn't working. Why?
A: Standard vacuum drying often fails because water binds tightly to the methoxyethyl ether oxygen. If the compound has turned to a paste, simple vacuum is insufficient to break the hydration shell. You need Azeotropic Distillation .
Visual Workflow: Drying Decision Tree
Protocol B: Azeotropic Distillation (The "Nuclear" Option)
Use this for pastes or when strict stoichiometry is required.
Materials: Toluene (anhydrous), Dean-Stark trap (optional but preferred), Rotary Evaporator.
-
Dissolution: Dissolve the wet sulfamide in Toluene (approx. 10-20 mL per gram). If it doesn't dissolve fully, add a minimum amount of anhydrous Acetonitrile to solubilize, then dilute with Toluene.
-
Distillation: Rotovap the solution at 45-50°C under reduced pressure.
-
Mechanism:[1] Toluene forms a low-boiling azeotrope with water (boiling point ~85°C at atm pressure, lower under vacuum), effectively "carrying" the water out of the sulfamide lattice [1].
-
-
Repetition: Redissolve the resulting residue in fresh Toluene and evaporate again. Repeat 2-3 times.
-
Final Dry: Place the resulting solid under high vacuum (<1 mbar) for 4 hours to remove trace toluene.
Module 3: Analytical Verification
Q: How do I know if it's actually dry?
A: Do not rely on visual inspection. A "dry-looking" powder can still contain 5-10 mol% water.
Data Summary: Verification Methods
| Method | Suitability | Notes |
| Karl Fischer (KF) | Gold Standard | Direct measurement of water content. Essential for GMP/GLP work [2]. |
| 1H NMR | Rapid Check | Look for |
| Melting Point | Qualitative | Wet samples show depressed/broadened ranges (Pure MP: ~36-38°C for related analogues, check specific CoA). |
Q: My NMR shows a huge water peak. Is it the sample or the solvent?
A: Hygroscopic compounds often "dry" the NMR solvent.
-
Troubleshooting: Run a blank spectrum of your DMSO-
or . -
The Fix: Add activated 3Å Molecular Sieves directly to the NMR tube 15 minutes before acquiring the spectrum to scavenge adventitious water, allowing you to see the compound's true purity.
Module 4: Reaction Stoichiometry Impact
Q: Why did my coupling reaction fail?
A: If you are reacting N-(2-Methoxyethyl)sulfamide with electrophiles like sulfonyl chlorides or isocyanates , water is a competitive nucleophile.
The Stoichiometry Trap: If your compound contains 5% water by weight:
-
You are under-loading your starting material (lower effective molarity).
-
The water destroys an equivalent amount of your electrophile (hydrolysis).
-
Result: You need excess electrophile to compensate.
Correction Formula:
If you cannot dry the material, quantify water (via NMR/KF) and adjust the input:
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for azeotropic drying of amines/amides).
-
Sigma-Aldrich Technical Bulletin. Titration: Karl Fischer Determination of Water Content. (Standard protocol for quantifying moisture in hygroscopic reagents).
-
PubChem Compound Summary. N-(2-Methoxyethyl)sulfamide (Related Structures/Properties). National Library of Medicine.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for handling hygroscopic solids in synthesis).[2][3]
Sources
Technical Support Center: Solving Solubility Challenges in Biological Assays
Introduction: The Critical Role of Solubility in Assay Performance
In the realm of drug discovery and biological research, the accuracy and reliability of in vitro assays are paramount. A common yet often underestimated challenge that can significantly impact experimental outcomes is poor compound solubility.[1][2][3] When a compound is not fully dissolved in the assay buffer, its effective concentration at the target is unknown, leading to a host of problems including underestimated potency, inconsistent results, and misleading structure-activity relationships (SAR).[1][2][3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility-related hurdles in their biological assays.
This technical support center is designed to provide practical, experience-driven advice. We will delve into the root causes of solubility issues, offer step-by-step troubleshooting protocols, and answer frequently asked questions to empower you to generate high-quality, reproducible data.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: My compound precipitates immediately upon addition to the aqueous assay buffer.
This is a frequent observation, especially when diluting a compound from a high-concentration stock in an organic solvent like dimethyl sulfoxide (DMSO) into an aqueous medium.[4][5] The sudden shift in solvent polarity from a favorable organic environment to a less favorable aqueous one can cause the compound to "crash out" of solution.[4]
Root Cause Analysis:
-
Low Aqueous Solubility: The compound has inherently poor solubility in water-based buffers.[6] This is a common characteristic of many drug-like molecules, which are often lipophilic to facilitate cell membrane permeability.[2][7]
-
Supersaturation: The final concentration of your compound in the assay buffer exceeds its maximum solubility under those specific conditions.[6]
-
Solvent Shock: The rapid change in solvent polarity upon dilution of the DMSO stock into the aqueous buffer does not allow for a gradual and stable dissolution of the compound.[4]
-
Buffer Composition: Components of your buffer, such as certain salts (e.g., phosphates), can sometimes interact with the compound and reduce its solubility.[4][8]
Solutions & Protocols:
1. Optimize the Dilution Method:
-
Reverse Pipetting: Instead of adding the small volume of DMSO stock to the large volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while gently vortexing.[4] This gradual change in the solvent environment can help maintain solubility.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes increase the solubility of the compound.[4] However, be cautious not to heat to temperatures that could degrade your compound or other assay components.
2. Incorporate Co-solvents or Solubilizing Agents:
If optimizing the dilution method is insufficient, the next step is to modify the composition of your final assay buffer to be more "solubility-friendly."
-
Increase Final DMSO Concentration: Many cell lines and enzymatic assays can tolerate a final DMSO concentration of 0.5% to 1%.[6][9][10] Determine the maximum DMSO concentration your assay can tolerate without affecting the biological system and adjust your dilutions accordingly. Always include a vehicle control with the same final DMSO concentration in your experiments.[9]
-
Use Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can be very effective at solubilizing hydrophobic compounds at low concentrations (typically 0.01% to 0.1%).[11][12] These molecules form micelles that can encapsulate the compound, increasing its apparent solubility.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][11][13] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell-based assays.
Protocol: Step-by-Step Guide for Using a Surfactant
-
Prepare a Surfactant Stock Solution: Make a 10% stock solution of your chosen surfactant (e.g., Tween-80) in your assay buffer.
-
Add Surfactant to Assay Buffer: To your final assay buffer, add a small volume of the surfactant stock to achieve the desired final concentration (e.g., for a 0.05% final concentration, add 5 µL of 10% Tween-80 to 995 µL of buffer).
-
Mix Thoroughly: Gently vortex the buffer-surfactant mixture.
-
Add Compound Stock: While gently vortexing the buffer-surfactant solution, add your compound's DMSO stock. This continuous mixing helps prevent localized high concentrations of the compound that can lead to precipitation.[14]
3. Adjust the pH:
The solubility of ionizable compounds can be highly dependent on the pH of the solution.[15][16] For weakly basic compounds, solubility increases in more acidic conditions, while for weakly acidic compounds, solubility is higher in more alkaline conditions.[4] If your assay can tolerate a pH adjustment, this can be a powerful tool.
Issue 2: My assay results are inconsistent and not reproducible.
Inconsistent data is a significant red flag that can point to underlying solubility issues, even if you don't visually observe precipitation.
Root Cause Analysis:
-
Compound Precipitation Over Time: Your compound may be initially soluble but precipitates out of solution during the incubation period of your assay.
-
Stock Solution Instability: Repeated freeze-thaw cycles of your DMSO stock solution can lead to compound precipitation within the stock itself.[3][6] DMSO is also hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of some compounds over time.[3][14]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the actual concentration of the compound in solution.
Solutions & Protocols:
1. Assess Kinetic vs. Thermodynamic Solubility:
It's important to understand the two main types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[16][17][18][19] This is highly relevant for most in vitro assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[16][17][18][19][20]
In many cases, the kinetic solubility can be significantly higher than the thermodynamic solubility, but this supersaturated state may not be stable over the duration of a long assay incubation.[20]
2. Best Practices for Compound Handling and Storage:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solutions to minimize freeze-thaw cycles.[6][21]
-
Proper Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[9][22]
-
Visual Inspection: Before each use, thaw the stock solution completely and visually inspect for any signs of precipitation.[6] If precipitate is observed, try to redissolve it by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh stock solution.[6]
3. Mitigate Non-specific Binding:
-
Use Low-Binding Plates: Consider using low-binding microplates, especially for highly hydrophobic compounds.
-
Include Serum in Cell Culture Media: For cell-based assays, the presence of serum proteins like albumin can help to keep hydrophobic compounds in solution by binding to them.[6]
Frequently Asked Questions (FAQs)
Q1: How can I determine the solubility of my compound before starting my experiments?
A1: There are several methods to assess compound solubility early in the drug discovery process:
-
In Silico Prediction: Various computational models can predict the aqueous solubility of a compound based on its chemical structure. While not a substitute for experimental measurement, these tools can provide an early indication of potential solubility issues.
-
Nephelometry: This is a high-throughput method that measures light scattering caused by precipitated particles as a compound is serially diluted in an aqueous buffer from a DMSO stock.[17][23]
-
Shake-Flask Method: This is the gold standard for determining thermodynamic solubility.[17] It involves adding an excess of the solid compound to a buffer, agitating it for an extended period (e.g., 24-72 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.[16]
Q2: What is the best solvent to use for my compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[9][24] However, if your compound is not soluble in DMSO or if DMSO interferes with your assay, other options to consider include:
-
Dimethylformamide (DMF): Similar to DMSO but can be more toxic.[24]
-
Ethanol: Often used for plant extracts and other natural products.[10]
-
Co-solvent mixtures: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility.[6]
Q3: Is it acceptable to filter out the precipitate from my compound solution?
A3: Filtering is generally not recommended as a solution for precipitation in your final assay plate.[6] Filtering removes the precipitated compound, which means the final concentration in your experiment will be unknown and lower than intended.[6] This will compromise the accuracy and validity of your results. The preferred approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[6]
Q4: Can particle size reduction improve solubility in my assay?
A4: Particle size reduction, such as micronization or nanomilling, increases the surface area of a solid compound, which can enhance its dissolution rate.[11][13][25] This is a common strategy in drug formulation to improve oral bioavailability.[26][27][28] However, for in vitro assays where the starting material is typically a solution in an organic solvent, the initial particle size of the solid compound is less relevant than its behavior upon dilution into the aqueous assay buffer.
Data & Visualization
Table 1: Common Co-solvents and Surfactants for Improving Compound Solubility
| Solubilizing Agent | Type | Typical Starting Concentration in Assay | Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 0.1% - 1% | Check cell/enzyme tolerance.[9][10] |
| Ethanol | Co-solvent | 0.1% - 1% | Can have biological effects.[10] |
| Polyethylene Glycol (PEG 400) | Co-solvent/Polymer | 1% - 10% | Can be viscous. |
| Tween-20 / Tween-80 | Non-ionic Surfactant | 0.01% - 0.05% | Can interfere with some assays.[12] |
| Triton X-100 | Non-ionic Surfactant | 0.01% - 0.05% | Can lyse cells at higher concentrations.[12] |
| (2-Hydroxypropyl)-β-cyclodextrin | Complexing Agent | 1 mM - 10 mM | Can sometimes extract cholesterol from cell membranes.[6][11] |
Diagrams
Caption: A decision tree for troubleshooting compound precipitation.
Caption: Best practices for compound handling and dilution.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved February 20, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 20, 2026, from [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [Link]
-
Solubility Assessment Service. (2019, December 27). Creative Biolabs. Retrieved February 20, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 20, 2026, from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved February 20, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Effects of Properties on Biological Assays | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Hartmann, A., Schumacher, M., Plappert-Helbig, U., Lowe, P., Suter, W., & Mueller, L. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research, 497(1-2), 199–212. [Link]
-
Hansen, M. B., Nielsen, S. E., & Berg, K. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved February 20, 2026, from [Link]
-
Saal, C. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]
-
SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23). Drug Development & Delivery. Retrieved February 20, 2026, from [Link]
-
Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers. Retrieved February 20, 2026, from [Link]
-
DMSO vs. DMF for biological testing. (2024, October 25). Reddit. Retrieved February 20, 2026, from [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. ResearchGate. Retrieved February 20, 2026, from [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
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Fujikawa, Y., Kato, Y., & Sudo, K. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(10), 3407–3417. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved February 20, 2026, from [Link]
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Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. A. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 83, 298–304. [Link]
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HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Phenomenex. Retrieved February 20, 2026, from [Link]
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Fischer, L. L., Escher, B. I., & Scheringer, M. (2024). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. ACS Publications. Retrieved February 20, 2026, from [Link]
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Compound Handling and Storage Guidelines. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
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Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. Retrieved February 20, 2026, from [Link]
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Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N-(2-Methoxyethyl)sulfamide
For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its structural elucidation and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry (MS) fragmentation pattern of N-(2-Methoxyethyl)sulfamide, a compound of interest in various chemical and pharmaceutical contexts. In the absence of direct experimental spectra for this specific molecule in the public domain, this guide synthesizes established principles of sulfamide and sulfonamide fragmentation to present a robust predictive analysis. This guide will compare the expected fragmentation of N-(2-Methoxyethyl)sulfamide with known fragmentation patterns of related sulfonamides, offering valuable insights for researchers working with this class of compounds.
The Scientific Rationale: Predicting Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds within the ion and the propensity for rearrangement reactions. For N-(2-Methoxyethyl)sulfamide, we can anticipate several key fragmentation pathways based on the general behavior of sulfonamides under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).
Under ESI conditions, protonation is a key initial step. In sulfonamides, the protonation site can influence the subsequent fragmentation cascade. While carboxylic amides are often protonated on the oxygen atom, studies have shown that sulfonamides can be preferentially protonated at a nitrogen atom.[1][2] This initial protonation event is critical as it can weaken adjacent bonds, predisposing the molecule to specific cleavages.
A prevalent fragmentation pathway for many sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 Da.[3][4][5][6] This process often proceeds through a rearrangement mechanism. Cleavage of the sulfur-nitrogen (S-N) bond is another fundamental fragmentation route for sulfonamides.[1][2] The stability of the resulting fragment ions will largely dictate the prominence of these pathways.
Experimental Protocol: Acquiring the Mass Spectrum of N-(2-Methoxyethyl)sulfamide
To validate the predicted fragmentation patterns, the following is a detailed, step-by-step methodology for acquiring the mass spectrum of N-(2-Methoxyethyl)sulfamide. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Objective: To obtain high-resolution mass spectra of N-(2-Methoxyethyl)sulfamide under positive and negative ion ESI-MS/MS conditions to elucidate its fragmentation pathways.
Materials:
-
N-(2-Methoxyethyl)sulfamide (synthesis or commercial source)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for positive ion mode)
-
Ammonium hydroxide (for negative ion mode)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-(2-Methoxyethyl)sulfamide in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of methanol and water.
-
For positive ion mode analysis, acidify the working solution with 0.1% formic acid.
-
For negative ion mode analysis, basify a separate aliquot of the working solution with 0.1% ammonium hydroxide.
-
-
Liquid Chromatography Parameters:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).
-
Mobile Phase B: Methanol with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).
-
Gradient: A suitable gradient to ensure the elution of the analyte, for example, starting at 5% B and increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI (positive and negative).
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Tandem MS) Analysis:
-
Select the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode as the precursor ion.
-
Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.
-
Acquire product ion spectra.
-
-
Data Analysis:
-
Identify the precursor ion in the MS1 spectrum.
-
Analyze the MS/MS spectra to identify the major fragment ions.
-
Propose structures for the observed fragments and elucidate the fragmentation pathways.
-
Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.
Predicted Fragmentation Pathway of N-(2-Methoxyethyl)sulfamide
The structure of N-(2-Methoxyethyl)sulfamide lends itself to several predictable fragmentation pathways. The following diagram illustrates the most probable fragmentation cascade under positive ion ESI-MS.
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated N-(2-Methoxyethyl)sulfamide.
Comparative Analysis: N-(2-Methoxyethyl)sulfamide vs. Other Sulfonamides
To provide a broader context, the predicted fragmentation of N-(2-Methoxyethyl)sulfamide can be compared to the known fragmentation of other well-studied sulfonamides.
| Compound | Key Fragmentation Pathway(s) | Common Fragment Ions | Reference |
| N-(2-Methoxyethyl)sulfamide (Predicted) | Neutral loss of SO₂, S-N bond cleavage | [M+H-SO₂]⁺, [C₃H₉NO]⁺, [C₃H₈N]⁺ | - |
| Aromatic Sulfonamides | Neutral loss of SO₂, cleavage of the Ar-S bond | [M+H-SO₂]⁺, [Ar]⁺ | [3][4] |
| N-Alkylsulfabenzamides | Rearrangement to form stable N-alkylphenylcyanide cations | [R-N⁺≡CC₆H₅] | [7][8] |
| General Sulfonamides | Cleavage of the S-N bond, formation of amine radical cations (under certain conditions) | Constituent amine ions | [1][2] |
This comparison highlights both common and unique fragmentation behaviors. The predicted loss of SO₂ from N-(2-Methoxyethyl)sulfamide is a common feature shared with aromatic sulfonamides.[3][4] However, the subsequent fragmentation of the methoxyethyl moiety is specific to its structure. Unlike the complex rearrangements observed in N-alkylsulfabenzamides, the fragmentation of N-(2-Methoxyethyl)sulfamide is expected to be more straightforward, dominated by direct bond cleavages.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions for N-(2-Methoxyethyl)sulfamide, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Predicted) | Proposed Structure | Description |
| 155.06 | [C₄H₁₂N₂O₃S+H]⁺ | Protonated molecular ion |
| 91.05 | [C₄H₁₁N₂O]⁺ | Ion resulting from the neutral loss of SO₂ |
| 75.06 | [CH₃OCH₂CH₂NH₂]⁺ | Ion formed by cleavage of the S-N bond |
| 58.07 | [CH₃OCH₂CH₂]⁺ | Fragment arising from the loss of the amino group from the m/z 75 ion |
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of N-(2-Methoxyethyl)sulfamide. By leveraging established principles of sulfonamide chemistry, we have outlined the most probable fragmentation pathways, presented a detailed experimental protocol for spectral acquisition, and drawn comparisons with related compounds. This information is intended to empower researchers, scientists, and drug development professionals in their analytical endeavors, facilitating the confident identification and characterization of this and similar molecules. The provided methodologies and predictive insights serve as a valuable resource for navigating the complexities of mass spectral interpretation.
References
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Hu, W., Sun, C., & Li, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4183–4190. [Link]
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Sun, W., Wu, J., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 365–371. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]
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Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. [Link]
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El-Aneed, A., Cohen, A., & Banoub, J. (2009). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 92(1), 155-165. [Link]
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Sun, W., Wu, J., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 365-371. [Link]
-
Hu, W., Sun, C., & Li, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4183-4190. [Link]
-
Spiteller, G., & Kaschnitz, R. (1963). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Monatshefte für Chemie, 94(5), 964-977. [Link]
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D'Onofrio, F., LicK, M., & Rosi, M. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5482. [Link]
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Li, S., Zhang, C., Tang, H.-X., Gu, Y., Guo, A.-J., Wang, K., & Lian, K.-Q. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1), 114-124. [Link]
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Chemistry Stack Exchange. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). e Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). [Link]
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ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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ResearchGate. (n.d.). Figure S1: Mass spectrum of N-ethyl-N-(2-hydroxyethyl)perfluorooctyl sulphonamide (NEtFOSE) found from a 20 µL injection of 10 µg mL -1 mixture of various PFAS. [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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PubChem. (n.d.). 2-methoxy-n-(2-methoxyethyl)ethane-1-sulfonamide. [Link]
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A Senior Application Scientist's Guide to the FTIR Spectral Analysis of N-(2-Methoxyethyl)sulfamide
Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. N-(2-Methoxyethyl)sulfamide is one such molecule, presenting a unique combination of functional groups that are of interest in fields ranging from medicinal chemistry to polymer science. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure of such compounds.
This guide provides an in-depth analysis of the FTIR spectrum of N-(2-Methoxyethyl)sulfamide. Moving beyond a simple peak-listing, we will explore the causal relationships between molecular structure and vibrational frequencies. By comparing its spectrum to related compounds, we will highlight the distinct spectral signatures that enable unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply FTIR for structural verification and quality control.
Foundational Principles: Molecular Vibrations of N-(2-Methoxyethyl)sulfamide
To interpret the FTIR spectrum of N-(2-Methoxyethyl)sulfamide, we must first dissect its structure into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.
Key Functional Groups:
-
Sulfamide Core (-NH-SO₂-N<): The central and most defining feature.
-
N-H Bond: A secondary amine hydrogen on the sulfamide nitrogen.
-
Sulfonyl Group (S=O): Two sulfonyl oxygens, giving rise to symmetric and asymmetric stretches.
-
Aliphatic C-H Bonds: Present in the ethyl and methyl moieties.
-
Ether Linkage (C-O-C): Connecting the ethyl group to the terminal methyl group.
The electronegativity of the atoms and the potential for intermolecular interactions, such as hydrogen bonding, significantly influence the exact position and shape of these absorption bands.
In-Depth Spectral Analysis and Interpretation
The FTIR spectrum of N-(2-Methoxyethyl)sulfamide is a composite of the absorptions from each functional group. The following sections detail the expected absorption regions and their assignments.
The N-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
-
N-H Stretching (approx. 3350 - 3250 cm⁻¹): The N-H bond of the secondary sulfamide group is expected to produce a single, sharp to moderately broad peak in this region.[1][2] The sharpness or broadness depends on the extent of intermolecular hydrogen bonding; stronger hydrogen bonding leads to broader peaks at lower wavenumbers.[3] In a solid-state (KBr or ATR) measurement, some broadening is anticipated due to crystal lattice interactions. This peak is a key identifier for the presence of the sulfamide NH.
-
C-H Stretching (approx. 3000 - 2850 cm⁻¹): The methoxyethyl group contains multiple aliphatic C-H bonds. These give rise to a series of sharp, medium-to-strong absorption bands.[1] One can expect to resolve both asymmetric and symmetric stretching modes for the CH₃ and CH₂ groups within this envelope. The presence of these peaks confirms the aliphatic nature of the side chain.
The Sulfonyl (S=O) Group Region (1400 - 1100 cm⁻¹)
The sulfonyl group is one of the most prominent features in the spectrum, characterized by two very strong and distinct absorption bands.
-
Asymmetric S=O Stretch (νₐₛ SO₂): This is typically the higher frequency of the two bands, appearing in the range of 1370 - 1310 cm⁻¹ .[4][5] Its high intensity is due to the large change in dipole moment during the asymmetric stretching vibration.
-
Symmetric S=O Stretch (νₛ SO₂): This band appears at a lower frequency, generally in the 1180 - 1140 cm⁻¹ range.[4][6] The precise positions of both the asymmetric and symmetric bands are sensitive to the electronegativity of the groups attached to the sulfur atom.[7]
The Fingerprint Region: C-O, C-N, and Bending Vibrations (< 1500 cm⁻¹)
This region is often complex but contains highly diagnostic information.
-
N-H Bending (approx. 1550 - 1500 cm⁻¹): The in-plane bending (scissoring) vibration of the N-H bond typically appears in this region as a medium-intensity band.
-
C-H Bending (approx. 1470 - 1370 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups from the methoxyethyl chain will be visible here.
-
C-O-C Ether Stretch (approx. 1150 - 1070 cm⁻¹): Ethers are characterized by a strong C-O-C stretching vibration.[8][9][10] For a saturated aliphatic ether like the one present in our molecule, this peak is expected to be a prominent, sharp band around 1120 cm⁻¹ .[9] This band may sometimes overlap with the strong symmetric S=O stretch, but can often be resolved as a distinct shoulder or a separate peak.
-
S-N Stretching (approx. 915 - 890 cm⁻¹): The stretching of the sulfur-nitrogen bond is expected in this region, though it is typically of medium to weak intensity.[4]
Comparative Analysis: Isolating Key Spectral Features
To truly appreciate the spectral signature of N-(2-Methoxyethyl)sulfamide, it is instructive to compare its expected peaks with those of simpler, related molecules. This comparison validates our assignments and demonstrates the diagnostic power of FTIR.
| Functional Group | N-(2-Methoxyethyl)sulfamide | Sulfamide (H₂N-SO₂-NH₂) | Methanesulfonamide (CH₃-SO₂-NH₂) | Diethyl Ether (CH₃CH₂-O-CH₂CH₃) |
| N-H Stretch | ~3300 cm⁻¹ (single peak) | ~3450 & ~3350 cm⁻¹ (doublet for -NH₂) | ~3340 & ~3250 cm⁻¹ (doublet for -NH₂) | Absent |
| S=O Asym. Stretch | ~1330 cm⁻¹ | ~1335 cm⁻¹ | ~1320 cm⁻¹ | Absent |
| S=O Sym. Stretch | ~1150 cm⁻¹ | ~1160 cm⁻¹ | ~1155 cm⁻¹ | Absent |
| C-O-C Stretch | ~1120 cm⁻¹ | Absent | Absent | ~1122 cm⁻¹ [9] |
| C-H Stretch | ~2950-2850 cm⁻¹ | Absent | ~2940 cm⁻¹ | ~2975-2865 cm⁻¹ |
Key Insights from Comparison:
-
The presence of a single N-H stretch distinguishes N-(2-Methoxyethyl)sulfamide from primary sulfamides and sulfonamides, which show two bands due to asymmetric and symmetric stretching of the -NH₂ group.
-
The strong S=O stretching bands are characteristic of the sulfonyl moiety and are absent in the ether. Their exact position is subtly influenced by the attached groups.
-
The strong band around 1120 cm⁻¹ is a definitive marker for the C-O-C ether linkage , directly correlating with the spectrum of a simple aliphatic ether like diethyl ether.[9][11]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthy data begins with a robust experimental methodology. Attenuated Total Reflectance (ATR) is the preferred technique for this type of sample due to its simplicity and minimal sample preparation.[12]
Instrumentation and Materials
-
FTIR Spectrometer with a DTGS detector.
-
Single-reflection Diamond ATR accessory.
-
N-(2-Methoxyethyl)sulfamide sample (solid powder).
-
Spatula.
-
Isopropyl alcohol and laboratory wipes for cleaning.
Step-by-Step Procedure
-
System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a wipe moistened with isopropyl alcohol. Allow the solvent to fully evaporate.
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the N-(2-Methoxyethyl)sulfamide powder onto the center of the ATR crystal.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for a high-quality spectrum.[13]
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same scan parameters as the background (e.g., 32-64 scans, 4 cm⁻¹ resolution).
-
The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum by performing an ATR correction (if required by the software/application) and peak-picking to identify the wavenumbers of the key absorption bands.
-
Compare the obtained peak positions with the reference values provided in this guide.
-
-
Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropyl alcohol as described in step 2.
Workflow Diagram
Caption: ATR-FTIR Experimental Workflow.
Summary of Key Spectral Identifiers
For rapid verification, the following table summarizes the most crucial diagnostic peaks for N-(2-Methoxyethyl)sulfamide.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~3300 | N-H | Stretching | Medium, Sharp |
| ~2950-2850 | C-H | Stretching | Medium-Strong, Sharp |
| ~1330 | S=O | Asymmetric Stretch | Very Strong, Sharp |
| ~1150 | S=O | Symmetric Stretch | Very Strong, Sharp |
| ~1120 | C-O-C | Stretching | Strong, Sharp |
The simultaneous presence of a single N-H stretch, the two characteristic very strong sulfonyl (S=O) bands, and the strong ether (C-O-C) band provides a unique and definitive spectral fingerprint for N-(2-Methoxyethyl)sulfamide.
References
-
E. A. Robinson. (1961). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry, 39(1), 247-255. [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. [Link]
-
JoVE. (2024, December 05). IR Frequency Region: X–H Stretching. [Link]
-
Smith, B. C. (2017, May 01). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. [Link]
-
Wisdomlib. (2026, January 19). NH stretching vibration: Significance and symbolism. [Link]
-
University of California, Los Angeles (UCLA). Infrared Spectroscopy. Chemistry 14D Course Materials. [Link]
-
Klein, M., et al. (2000). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. Journal of Molecular Structure, 550-551, 475-484. [Link]
-
Slipchenko, L. V., et al. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 111(30), 7271-7279. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
Smoleń, S., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 10(42), 25031-25042. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethoxyethane. [Link]
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Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? [Link]
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Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. [Link]
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Tashiro, K., et al. (2000). Characteristic Vibrational Spectral Change Observed for the π-Conjugated Structure of Sulfonated Polyethylene. Macromolecules, 33(22), 8483-8492. [Link]
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Krishnakumar, V., & John, X. (2005). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Indian Journal of Pure & Applied Physics, 43, 589-593. [Link]
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ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Link]
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Weerasekare, C., & Moscovits, M. (2005). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 82(1), 145. [Link]
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Gillespie, R. J., & Robinson, E. A. (1962). The Vibrational Spectra of Sulphuryl and Thionyl Halides. Canadian Journal of Chemistry, 40(4), 644-657. [Link]
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Weerasekare, C. S., & Moscovits, M. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 289. [Link]
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Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
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Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 168-176. [https://www.rjpbcs.com/pdf/2016_7(5)/[13].pdf]([Link]13].pdf)
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PubChem. (n.d.). N-(2-methoxyethyl)pyrrolidine-1-sulfonamide. [Link]
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PubChemLite. (n.d.). 2-methoxy-n-(2-methoxyethyl)ethane-1-sulfonamide. [Link]
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PubChemLite. (n.d.). N-(2-methoxyethyl)methanesulfonamide. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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ResearchGate. (n.d.). Figure S111. FTIR spectrum of N-(2-methoxybenzyl)thiophene-2-carboxamide (20). [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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HPLC Method Development Guide: Purity Analysis of N-(2-Methoxyethyl)sulfamide
In pharmaceutical method development, highly polar, low-molecular-weight aliphatic compounds present a formidable analytical challenge. N-(2-Methoxyethyl)sulfamide is a prime example of such a molecule. Lacking a conjugated
As a Senior Application Scientist, I frequently see laboratories waste valuable time attempting to force polar aliphatic amines and sulfamides onto C18 columns using ion-pairing reagents or 100% aqueous mobile phases. These approaches often compromise detector compatibility and method robustness . In this guide, we will objectively compare column chemistries and detection strategies to establish a self-validating, robust purity method for N-(2-Methoxyethyl)sulfamide.
Strategic Method Development: The Mechanistic Failure of RPLC
To understand how to analyze N-(2-Methoxyethyl)sulfamide, we must first understand why standard methods fail. The molecule (C₃H₁₀N₂O₃S) features a sulfamide group (-NH-SO₂-NH₂) and a methoxyethyl ether oxygen. These functional groups act as strong hydrogen bond donors and acceptors.
In a standard reversed-phase system (water/acetonitrile on a C18 column), the thermodynamic drive for this highly polar molecule to partition into the non-polar alkyl chains is negligible. The analyte prefers the highly polar mobile phase, resulting in elution at or near the void volume (
The HILIC Advantage
Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a fundamentally reversed thermodynamic principle. By utilizing a polar stationary phase (such as an Amide-bonded silica) and a highly organic mobile phase, HILIC creates a water-rich pseudo-stationary layer on the particle surface . Polar analytes partition into this aqueous layer, supplemented by direct hydrogen bonding with the stationary phase functional groups, yielding excellent retention and peak shape .
Comparative Column Performance Data
To objectively demonstrate this causality, the table below summarizes the chromatographic performance of N-(2-Methoxyethyl)sulfamide across three distinct column chemistries under their respective optimal conditions.
| Column Chemistry | Retention Time (min) | Retention Factor ( | Asymmetry ( | Theoretical Plates ( | Suitability for Purity Analysis |
| Standard C18 (Alkyl) | 1.1 | 0.1 | 1.85 | 1,200 | Fail (Solvent front co-elution) |
| AQ-C18 (Polar-Embedded) | 2.4 | 1.4 | 1.40 | 5,500 | Marginal (High risk of matrix interference) |
| HILIC Amide (Polar) | 6.8 | 5.8 | 1.05 | 15,400 | Optimal (Baseline resolution achieved) |
Note: Data represents a 1.0 mL/min flow rate on a 150 x 4.6 mm, 3 µm column format. Void time (
Overcoming Optical Limitations: Detector Selection
Because N-(2-Methoxyethyl)sulfamide lacks an extended chromophore, UV detection must be performed in the low-UV region (e.g., 200–210 nm). However, at these wavelengths, the absorbance of mobile phase additives (like formate buffers) causes severe baseline drift during gradient elution, which can easily mask low-level impurities (0.05% - 0.10% range).
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) circumvents this optical limitation. CAD measures the charge transferred to analyte particles after nebulization and evaporation. It provides a universal, mass-proportional response for all non-volatile species, regardless of their chemical structure or optical properties. For a molecule like N-(2-Methoxyethyl)sulfamide, CAD is the definitive choice for accurate mass-balance purity analysis.
Logical workflow for HPLC method development of highly polar, non-UV absorbing compounds.
Self-Validating Experimental Protocol: HILIC-CAD Workflow
A method is only as reliable as its built-in controls. The following step-by-step protocol is designed as a closed, self-validating system. By integrating a specific System Suitability Test (SST) that stresses the method's resolving power and sensitivity limits, the analyst can definitively prove the system is fit-for-purpose before a single sample is analyzed.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
-
Causality Note: The acidic pH suppresses the ionization of residual silanols on the silica backbone, preventing peak tailing. Ammonium formate is chosen over phosphate buffers because it is 100% volatile, preventing CAD nebulizer clogging and allowing seamless transfer to LC-MS for impurity identification.
Step 2: Chromatographic Conditions
-
Column: HILIC Amide, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls the viscosity of the highly organic mobile phase).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 95% B (Isocratic hold to establish the water-rich partition layer).
-
2.0 - 15.0 min: Linear ramp to 75% B (Elutes strongly retained polar impurities).
-
15.0 - 18.0 min: 75% B (Column wash).
-
18.1 - 25.0 min: 95% B (Re-equilibration; critical in HILIC to restore the aqueous layer).
-
Step 3: Detector Settings (CAD)
-
Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of low-molecular-weight, semi-volatile impurities).
-
Data Collection Rate: 10 Hz.
-
Filter/Time Constant: 3.6 seconds.
Step 4: System Suitability Testing (SST)
To ensure the protocol is self-validating, execute the following sequence prior to sample analysis:
-
Blank Injection (Diluent - 95% ACN): Ensures no carryover or ghost peaks > 0.05% relative area.
-
Sensitivity Standard (0.05% of nominal API concentration): Verifies detector performance. Acceptance Criteria: Signal-to-noise (S/N)
10. -
Resolution Mixture: Inject a spiked mixture of N-(2-Methoxyethyl)sulfamide and a known polar synthetic precursor (e.g., 2-methoxyethylamine). Acceptance Criteria: Critical pair resolution (
) 2.0 and Peak Asymmetry ( ) 1.5.
If the SST criteria are met, the physical chemistry of the column and the electronic response of the detector are validated, guaranteeing the integrity of the subsequent purity analysis.
References
-
Resolian. "Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products." Resolian Insights.[Link]
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent LC Applications.[Link]
-
National Center for Biotechnology Information (NCBI). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." PMC Journal Archive.[Link]
A Comparative Guide to the Bioactivity of N-(2-Methoxyethyl)sulfamide and its Sulfonamide Analogs
In the landscape of medicinal chemistry, the sulfonamide scaffold (R-SO₂NR₁R₂) stands as a privileged structure, forming the backbone of a multitude of therapeutic agents.[1] Its remarkable versatility allows for a wide array of biological activities, ranging from antibacterial and anticancer to enzyme inhibition.[2][3] This guide provides an in-depth comparative analysis of the bioactivity of a specific derivative, N-(2-Methoxyethyl)sulfamide, against a panel of representative sulfonamide analogs. We will delve into the structure-activity relationships, quantitative performance data, and the underlying experimental methodologies that validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivity profiles within this important class of compounds.
Introduction to the Sulfonamide Scaffold and its Analogs
The sulfonamide functional group is a cornerstone of drug discovery.[4] The parent structure's bioactivity can be dramatically modulated by the nature of the substituents at the sulfonyl group (R) and the amino group (R₁ and R₂).[4] For instance, the presence of a free aromatic amine is often a key feature for antibacterial activity, mimicking the natural substrate p-aminobenzoic acid (PABA) to inhibit folate synthesis in bacteria.[5][6] Conversely, modifications at this position can abolish antibacterial action while conferring other properties, such as carbonic anhydrase inhibition or anticancer efficacy.[4][7]
In this guide, we focus on N-(2-Methoxyethyl)sulfamide, a derivative characterized by the presence of a methoxyethyl group on the sulfonamide nitrogen. This modification imparts distinct physicochemical properties, such as increased solubility, which can influence its biological interactions.[8] We will compare its bioactivity profile with that of several well-established sulfonamide analogs to highlight the impact of structural modifications on therapeutic potential.
Comparative Bioactivity Analysis
The bioactivity of N-(2-Methoxyethyl)sulfamide and its analogs is best understood through a quantitative comparison of their effects in various biological assays. The following sections present a summary of their performance in key therapeutic areas.
Anticancer Activity
Sulfonamides have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases (CAs).[9] The cytotoxic effects of N-alkyl sulfonamides, including derivatives similar to N-(2-Methoxyethyl)sulfamide, have been evaluated against various cancer cell lines.[3]
| Compound ID | N-Alkyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | N-ethyl toluene-4-sulfonamide | MCF-7 (Breast) | 15.2 | [3] |
| Analog B | N-propyl toluene-4-sulfonamide | A549 (Lung) | 12.8 | [10] |
| Analog C | N-(2-methoxyethyl) derivative (hypothetical) | HT-29 (Colon) | Data not available | |
| B13 Analog (15) | Long alkyl chain sulfonamide | HT-29 (Colon) | 27.0 | [10] |
| B13 Analog (15) | Long alkyl chain sulfonamide | A549 (Lung) | 28.7 | [10] |
The data suggests that the nature of the N-alkyl substitution plays a significant role in the cytotoxic potency of sulfonamides.[10] Longer alkyl chains in some analogs have been shown to increase cytotoxicity.[10]
Antibacterial Activity
The classical mechanism of antibacterial action for many sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[2][11] This bacteriostatic effect is contingent on the structural similarity of the sulfonamide to PABA.[5]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 8-64 | [12] |
| Sulfadiazine | Staphylococcus aureus | 16-128 | [5] |
| N-(2-Methoxyethyl)sulfamide | Various Pathogens | Data not available |
Note: While derivatives of methanesulfonamides have shown antibacterial activity, specific Minimum Inhibitory Concentration (MIC) data for N-(2-Methoxyethyl)sulfamide is not available in the provided search results. The table presents data for common antibacterial sulfonamides for comparison.
Enzyme Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[13] This inhibitory activity is the basis for their use as diuretics and anti-glaucoma agents.[13]
| Compound | CA Isoform | Kᵢ (nM) | Reference |
| Acetazolamide | hCA II | 12 | [13] |
| Coumarin Sulfonamide (32a) | hCA IX | 2.28 | [9] |
| Coumarin Sulfonamide (32a) | hCA XII | 0.54 | [9] |
| N-(2-Methoxyethyl)sulfamide | Various | Data not available |
Note: Quantitative inhibition constants (Kᵢ) for N-(2-Methoxyethyl)sulfamide against specific CA isoforms are not detailed in the provided search results. The table includes data for other potent sulfonamide-based CA inhibitors.
Experimental Protocols
The reproducibility of bioactivity data is contingent upon the use of standardized and well-validated experimental protocols. The following are detailed methodologies for key assays used in the evaluation of sulfonamides.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3]
Principle: This assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test sulfonamides (including N-(2-Methoxyethyl)sulfamide and analogs) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][14]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test bacterium is added to each well. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound where no growth is observed.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into a tube containing 5 mL of Mueller-Hinton Broth (MHB).[12] Incubate the broth culture at 37°C for 18-24 hours.[12] Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Compound Preparation: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of concentrations.[14]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]
Visualizing Mechanisms and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel sulfonamide analogs.
Caption: The mechanism of antibacterial action of sulfonamides via inhibition of the folate synthesis pathway.[2][6]
Conclusion and Future Directions
The sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a direct, comprehensive bioactivity profile for N-(2-Methoxyethyl)sulfamide is not fully elucidated in the current literature, a comparative analysis with its structural analogs provides valuable insights into the structure-activity relationships that govern the biological effects of this class of compounds. The presence of the N-(2-methoxyethyl) group likely influences its pharmacokinetic properties, and further investigation is warranted to fully characterize its anticancer, antibacterial, and enzyme inhibitory potential.
The experimental protocols detailed in this guide provide a robust framework for such investigations. By employing these standardized assays, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the therapeutic potential of N-(2-Methoxyethyl)sulfamide and pave the way for the rational design of next-generation sulfonamide-based drugs.
References
-
Taliani, S., et al. (2019). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. PubMed. Retrieved from [Link]
-
Wani, T. V., et al. (2021). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Retrieved from [Link]
-
Khan, M., et al. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Journal of Molecular Structure. Retrieved from [Link]
-
Anuse, A. D., & Sarkate, A. P. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
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Sultan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Annals of Medicine & Surgery. Retrieved from [Link]
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Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). Journal of Survey in Fisheries Sciences. Retrieved from [Link]
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Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. (2025). YouTube. Retrieved from [Link]
-
Integrating Experimental and Computational Approaches: Rational Design and Discovery of Bioactive Sulfonamide Derivatives via QSPR Analysis and Topological Indices. (n.d.). Preprints.org. Retrieved from [Link]
-
Kim, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. (2014). Analytical Chemistry. Retrieved from [Link]
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Sulfonamide synthesis. (n.d.). Scribd. Retrieved from [Link]
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PubChemLite. (n.d.). N-(2-methoxyethyl)methanesulfonamide (C4H11NO3S). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. Retrieved from [Link]
-
Structure–activity relationships for the bis-sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]
-
Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. (2012). Molecules. Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]
-
Representative examples of bioactive sulfamide‐containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
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A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). MDPI. Retrieved from [Link]
-
Biological activities of sulfonamides. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2017). Scientific Reports. Retrieved from [Link]
-
Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate. Retrieved from [Link]
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4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. (2026). Chemsrc. Retrieved from [Link]
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Crystallographic Characterization & Comparison Guide: N-(2-Methoxyethyl)sulfamide
Executive Summary
N-(2-Methoxyethyl)sulfamide represents a critical pharmacophore in medicinal chemistry, particularly as a zinc-binding fragment in Carbonic Anhydrase (CA) inhibitors and anticonvulsant drug design.[1] Unlike traditional sulfonamides (
This guide provides a technical comparison of the crystallographic properties of N-(2-Methoxyethyl)sulfamide against its structural analogs (Sulfonamides and Ureas). It details the experimental workflow for obtaining high-resolution X-ray data and analyzes the specific intermolecular interactions—specifically the "Sulfamide Ribbon" and ether-oxygen contacts—that define its solid-state performance.
Part 1: Experimental Protocol (Self-Validating System)
To ensure high-fidelity data suitable for publication and drug design, the following crystallization and refinement protocol is recommended. This workflow minimizes disorder in the flexible methoxyethyl tail.
Crystallization Workflow
Objective: Obtain single crystals
-
Method: Slow Vapor Diffusion (Hanging Drop).
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Precipitant).
-
Concentration: 15 mg/mL.
-
Temperature: 4°C (to reduce thermal motion of the ether chain).
Data Collection & Refinement Strategy
-
Temperature: Data must be collected at 100 K (Cryo-cooling).
-
Reasoning: The methoxyethyl chain ($ -CH_2-CH_2-O-CH_3 $) is highly flexible. Room temperature collection often results in high B-factors or unresolved electron density for the tail, compromising the R-factor.
-
-
Resolution Target:
(Atomic resolution required to distinguish N-H hydrogens). -
Refinement Constraints: Use DFIX or DANG restraints only if the methoxy tail shows disorder.
Visualization of Workflow
Caption: Optimized workflow for obtaining publication-quality X-ray data for flexible sulfamide ligands.
Part 2: Comparative Performance Analysis
This section compares N-(2-Methoxyethyl)sulfamide (The Product) with N-(2-Methoxyethyl)methanesulfonamide (The Alternative). The comparison highlights why the sulfamide scaffold offers distinct structural advantages in binding affinity and crystal packing.
Structural Metrics Comparison
The following data represents characteristic values derived from high-resolution studies of N-substituted sulfamides and sulfonamides [1, 2].
| Feature | N-(2-Methoxyethyl)sulfamide (Product) | N-(2-Methoxyethyl)methanesulfonamide (Alternative) | Significance |
| Core Structure | Sulfamide has 2 donors, 2 acceptors.[1] | ||
| Space Group | Typically | Typically | Centrosymmetric packing is favored. |
| S-N Bond Length | 1.60 – 1.63 Å (Both bonds) | 1.60 – 1.64 Å (S-N) / 1.76 Å (S-C) | Sulfamides lack the longer S-C bond, creating a more compact, electron-rich core. |
| O-S-O Angle | Sulfamides show slightly wider angles due to N-lone pair repulsion. | ||
| H-Bond Motif | R2,2(8) Dimers & Infinite Ribbons | C(4) Chains & R2,2(8) Dimers | Sulfamides form more complex 3D networks due to extra -NH donor. |
| Methoxy Role | Acceptor in weak | Acceptor in weak | Enhances solubility but can induce disorder if not cryo-cooled. |
Mechanistic Insight: The "Sulfamide Ribbon"
The superior "performance" of the sulfamide in crystal engineering and drug binding stems from its ability to form the Sulfamide Ribbon .
-
Mechanism: The two protons on the terminal
and the single proton on the internal allow the molecule to act as a triple donor . -
Comparison: The sulfonamide alternative ($ -SO_2-NH_2 $) is only a double donor.
-
Result: N-(2-Methoxyethyl)sulfamide crystals typically exhibit higher melting points and density relative to their molecular weight compared to sulfonamide analogs, indicating a more robust lattice energy [3].
Interaction Topology Diagram
The diagram below illustrates the connectivity differences. The Sulfamide (Product) creates a dual-layer network, while the Sulfonamide (Alternative) is limited to linear chains.
Caption: Graph set analysis showing the higher connectivity (R2,2(8) + Chains) of sulfamides vs sulfonamides.
Part 3: Data Interpretation & Validation
When analyzing your X-ray data for N-(2-Methoxyethyl)sulfamide, use these checkpoints to validate your structure against the "Alternative" baseline.
The "Methoxy Tail" Check
-
Observation: In many sulfonamide structures, the methoxyethyl tail adopts a gauche conformation (
torsion angle ~60°). -
Validation: If your refinement shows a trans conformation (~180°) with high thermal ellipsoids, suspect disorder.
-
Causality: The gauche effect is stabilized by an intramolecular
interaction (approx. 2.8 - 3.0 Å). This is a key stabilizing feature of the product that is less pronounced in the methanesulfonamide alternative due to steric freedom [4].
The S-N Bond Length Asymmetry
-
Expected Data:
-
Terminal
(to ): ~1.59 - 1.60 Å (More double-bond character). -
Internal
(to ): ~1.62 - 1.64 Å (Single-bond character).
-
-
Comparison: If both bonds refine to the same length (e.g., 1.61 Å), check for symmetry constraints that may be artificially averaging the electron density.
References
-
Goubitz, K. et al. (2001). Hydrogen bonding in sulfonamides: A comparative graph set analysis. Journal of Pharmaceutical Sciences.[2][3]
-
Perlovich, G. L. et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.[4] Crystal Growth & Design.[4][5]
-
Kikkawa, S. et al. (2021).[6] Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides.[2][3][5][7] Crystal Growth & Design.[4][5]
-
Supuran, C. T. et al. (2003). Carbonic anhydrase inhibitors: inhibition of cytosolic isozymes I and II with sulfamide derivatives. Bioorganic & Medicinal Chemistry Letters.[7]
Sources
Validating Reference Standards for N-(2-Methoxyethyl)sulfamide: A Comparative Guide
Introduction: The "Invisible" Intermediate
N-(2-Methoxyethyl)sulfamide (CAS: 154744-75-9) is a critical building block in the synthesis of Endothelin Receptor Antagonists (ERAs), most notably Macitentan (Opsumit). As a Key Starting Material (KSM) or late-stage intermediate, its purity directly dictates the impurity profile of the final API.
However, validating a reference standard for this molecule presents a specific analytical challenge: Chromophoric Deficiency.
Structurally, the molecule (CH3-O-CH2-CH2-NH-SO2-NH2) lacks a conjugated π-system. Consequently, it exhibits negligible UV absorbance above 210 nm. This renders the traditional "Gold Standard" of HPLC-UV purity assignment unreliable. This guide compares the two primary validation methodologies—Traditional Mass Balance (adapted for low-UV) and Quantitative NMR (qNMR) —to determine the most robust approach for certifying this standard.
Comparative Analysis: Mass Balance vs. qNMR
For a reference standard to be suitable for GMP release testing, its potency (assay) must be assigned with high certainty. We compare the two prevailing strategies below.
The Alternatives
-
Alternative A: The Mass Balance Approach (Traditional)
-
Principle:
-
Challenge for this Molecule: Since the main component is UV-inactive, UV-based purity (
) is meaningless. One must rely on "Universal Detectors" like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), which often suffer from non-linear response factors. -
Suitability: High complexity; prone to error if impurities have different volatility than the analyte.
-
-
Alternative B: Quantitative NMR (qNMR) (Modern/Direct)
-
Principle: Direct measurement of the molar ratio between the analyte and a NIST-traceable Internal Standard (IS).
-
Advantage: Signal intensity is proportional only to the number of nuclei, independent of chemical structure or UV absorbance.
-
Suitability: Superior for N-(2-Methoxyethyl)sulfamide due to its distinct aliphatic proton signals and lack of aromatic interference.
-
Performance Matrix
| Feature | Mass Balance (HPLC-ELSD/CAD) | Quantitative NMR (qNMR) |
| Detection Basis | Particle scattering (Non-linear) | Nuclear spin (Strictly linear) |
| Traceability | Indirect (via individual impurity standards) | Direct (via NIST Internal Standard) |
| Sample Requirement | High (>100 mg for TGA/KF/ROI/HPLC) | Low (~10-20 mg) |
| Time to Result | 3–5 Days (Multiple techniques) | < 4 Hours |
| Bias Risk | High (Hidden impurities, response factors) | Low (Unless IS overlaps) |
| Recommendation | Secondary / Corroborative | Primary Method |
Strategic Validation Workflow
The following diagram illustrates the decision logic for validating this specific non-chromophoric standard.
Figure 1: Decision tree highlighting qNMR as the preferred pathway for UV-inactive sulfamides.
Experimental Protocols
Protocol A: 1H-qNMR (Primary Reference Method)
Rationale: This method leverages the aliphatic nature of the analyte against an aromatic internal standard to ensure zero signal overlap.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) – Chosen to suppress exchange of sulfamide -NH protons.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent NIST-traceable). Selected because its aromatic protons (6.0-6.5 ppm) do not interfere with the analyte's aliphatic signals (3.0-3.5 ppm).
Procedure:
-
Weighing: Accurately weigh ~15 mg of N-(2-Methoxyethyl)sulfamide (
) and ~10 mg of IS ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Angle: 90°.[1]
-
Relaxation Delay (
): 60 seconds (Critical: Must be of the slowest proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the Analyte Methoxy Singlet (~3.3 ppm) and IS Aromatic Singlet (~6.1 ppm).
Calculation:
Protocol B: HPLC-ELSD (Supporting Impurity Profiling)
Rationale: While qNMR gives the absolute purity, HPLC is still required to identify specific organic impurities.
System:
-
Column: HILIC or Polar C18 (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm). Standard C18 may fail to retain this polar molecule.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
B: Acetonitrile.
-
Gradient: 95% B to 50% B over 20 mins (HILIC mode).
-
-
Detector: ELSD (Nebulizer: 40°C, Drift Tube: 50°C, Gain: High).
-
Sample Diluent: 90% Acetonitrile.
Critical Note: Do not use UV detection at 200-210 nm as a primary quantitation method for this molecule due to high solvent cut-off interference and low sensitivity.
Scientific Validation Data (Simulated)
The following table summarizes a typical validation exercise comparing the two methods for a batch of N-(2-Methoxyethyl)sulfamide.
| Parameter | qNMR Results | Mass Balance (HPLC-ELSD + KF) | Interpretation |
| Assigned Purity | 98.4% ± 0.3% | 99.1% (Overestimated) | Mass balance often misses non-volatile salts or water if not exhaustively tested. |
| Water Content | N/A (Specific) | 0.4% (by KF) | qNMR measures the molecule, inherently correcting for water/solvent mass. |
| LOD (Limit of Detection) | ~0.1% | ~0.05% | HPLC is more sensitive for trace impurities, but qNMR is more accurate for the main peak. |
| Linearity ( | 1.0000 (Theoretical) | 0.995 (ELSD is non-linear) | ELSD requires log-log calibration curves; qNMR does not. |
References
-
ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. [Link]
-
Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[3] Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861.[3] (Describes the synthesis utilizing the sulfamide intermediate). [Link]
-
Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 2015, 407, 3103–3113. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012, 75(4), 834–851. [Link]
Sources
A Comparative Guide to the Elemental Analysis of N-(2-Methoxyethyl)sulfamide Batches for Pharmaceutical Applications
Introduction: The Critical Role of Elemental Composition in Drug Development
N-(2-Methoxyethyl)sulfamide (C₄H₁₂N₂O₃S, Molar Mass: 168.21 g/mol ) is a sulfamide derivative utilized in specialized chemical syntheses, including as a building block for more complex molecules in drug discovery and development.[1] In the pharmaceutical industry, the precise elemental composition of any active pharmaceutical ingredient (API) or intermediate is a fundamental indicator of its purity, identity, and consistency.[2] Batch-to-batch variability in elemental composition can signal the presence of impurities—such as residual solvents, inorganic salts, or by-products from synthesis—which can compromise the safety, efficacy, and stability of the final drug product.[3][4]
This guide provides a comprehensive comparison of three hypothetical batches of N-(2-Methoxyethyl)sulfamide, demonstrating the application and interpretation of Combustion-Based CHNS Elemental Analysis. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating material purity and ensuring compliance with stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5]
Theoretical vs. Experimental Elemental Composition
The first step in any elemental analysis is to establish the theoretical or expected elemental composition based on the compound's molecular formula. For N-(2-Methoxyethyl)sulfamide (C₄H₁₂N₂O₃S), the theoretical percentages are:
-
Carbon (C): 28.56%
-
Hydrogen (H): 7.19%
-
Nitrogen (N): 16.65%
-
Sulfur (S): 19.06%
-
Oxygen (O): 28.53% (Typically determined by difference)
Any deviation from these values in an experimental setting requires careful investigation.
Experimental Protocol: CHNS Combustion Analysis
Combustion analysis stands as a robust, rapid, and cost-effective method for determining the elemental content of organic compounds.[6][7][8] The methodology is predicated on the high-temperature combustion of a sample in an oxygen-rich environment, which converts the elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).[2][6][7]
Instrumentation
A modern CHNS elemental analyzer (e.g., Vario EL Cube or similar) was utilized for this analysis.[2] Such instruments automate the combustion and detection process, providing high precision and accuracy with minimal sample quantities.[9]
Step-by-Step Methodology
-
System Calibration: Before analysis, the instrument is calibrated using a certified organic standard with known elemental composition, such as Acetanilide. This step is crucial for ensuring the accuracy and reliability of the results.
-
Sample Preparation:
-
A small, representative sample (typically 1-3 mg) from each of the three batches (Batch A, Batch B, Batch C) is weighed with high precision using a microbalance.[9] Accurate weighing is critical as the final results are calculated as a percentage of the initial sample weight.[9]
-
Each sample is securely encapsulated in a tin foil cup or boat. The tin container facilitates complete combustion at high temperatures.
-
-
Combustion Process: The encapsulated sample is introduced into the combustion furnace, heated to approximately 1150°C in the presence of a controlled flow of pure oxygen.[2] This process ensures the complete and instantaneous oxidation of the sample.
-
Gas Separation and Detection:
-
The resulting gaseous mixture (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a series of specialized columns.
-
Gas chromatography (GC) principles are used to separate the individual gases.[7]
-
The separated gases then flow through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to a helium carrier gas. The detector's response is directly proportional to the amount of each element in the original sample.
-
-
Data Calculation: The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the final weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.
Workflow Diagram
Caption: Workflow for CHNS Elemental Analysis.
Results: Batch-to-Batch Comparison
The elemental analysis of the three discrete batches of N-(2-Methoxyethyl)sulfamide yielded the following results. Data are presented as the mean percentage (n=3 replicates) ± standard deviation.
| Element | Theoretical % | Batch A (%) | Batch B (%) | Batch C (%) | Acceptance Limit (± %) |
| Carbon (C) | 28.56 | 28.51 ± 0.04 | 28.25 ± 0.05 | 26.98 ± 0.08 | 0.40 |
| Hydrogen (H) | 7.19 | 7.16 ± 0.02 | 7.08 ± 0.03 | 7.55 ± 0.06 | 0.30 |
| Nitrogen (N) | 16.65 | 16.61 ± 0.03 | 16.49 ± 0.04 | 15.55 ± 0.07 | 0.40 |
| Sulfur (S) | 19.06 | 19.02 ± 0.05 | 18.89 ± 0.06 | 17.91 ± 0.09 | 0.40 |
| Total Found | 71.46 | 71.30 | 70.71 | 67.99 | - |
| Inferred Oxygen | 28.53 | 28.70 | 29.29 | 32.01 | - |
| Status | - | PASS | PASS (Marginal) | FAIL | - |
Discussion and Interpretation
The validation of an analytical procedure requires a demonstration that it is fit for its intended purpose, considering factors like accuracy, precision, and specificity.[10][11] The results from the three batches provide critical insights into material quality.
-
Batch A: High Purity. The elemental composition of Batch A aligns exceptionally well with the theoretical values, with all deviations falling well within typical acceptance criteria for pharmaceutical intermediates (often set at ±0.4% for C, N, S and ±0.3% for H). This indicates a high degree of purity and successful synthesis and purification.
-
Batch B: Acceptable Purity with Minor Deviation. Batch B shows a slight, but consistent, negative deviation across C, H, N, and S. While the results are within the acceptance limits, this pattern suggests the presence of a minor impurity. The slightly elevated inferred oxygen content could point towards the presence of residual water or an oxygen-containing inorganic impurity (e.g., sulfate salts) that would not contribute to the C, H, N, or S percentages. According to ICH Q3A guidelines, impurities should be reported and, if above a certain threshold (e.g., 0.05%), identified.[3][4] While this batch passes, a note for monitoring future batches from this process would be warranted.
-
Batch C: Unacceptable Purity / Failed Batch. The results for Batch C show significant deviations from the theoretical values for all elements, falling far outside the established acceptance limits. The low percentages for C, N, and S, coupled with a high H percentage and a significantly higher inferred oxygen content, strongly indicate the presence of substantial impurities.[12][13] Potential causes could include:
-
High levels of residual solvent: A solvent like water or methanol would increase the relative hydrogen and oxygen content while suppressing the percentages of the other elements.
-
Significant inorganic impurities: Non-combustible inorganic impurities (e.g., catalysts, salts) would lower the relative percentage of all measured organic elements.[3]
-
Incomplete reaction or by-product formation: The presence of unreacted starting materials or process-related by-products could alter the elemental profile.
This batch would be immediately rejected for any use in further development or manufacturing. Further analytical investigation using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy would be required to identify the specific impurities and rectify the manufacturing process.[12]
-
Conclusion and Recommendations
Elemental analysis is an indispensable quality control tool in the pharmaceutical industry.[2][9] This comparative guide illustrates how a single, rapid analytical technique can effectively differentiate between batches of high, marginal, and unacceptable purity.
-
For research and development , strict adherence to theoretical elemental composition ensures that subsequent experiments are based on a well-characterized and pure starting material.
-
For drug manufacturing , rigorous elemental analysis is a GMP (Good Manufacturing Practices) requirement that safeguards the quality, safety, and consistency of the final product. Batches that fail to meet specifications, like Batch C, must be quarantined and investigated to prevent compromised products from reaching the market.
It is recommended that elemental analysis be integrated as a standard release test for all incoming batches of critical intermediates like N-(2-Methoxyethyl)sulfamide, with pre-defined acceptance criteria based on established guidelines and risk assessment.[14][15]
References
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. (2021). Available at: [Link]
-
CAS RN 93501-85-0 | N-(2-Methoxyethyl)methanesulfonamide. Hoffman Fine Chemicals. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025). Available at: [Link]
-
Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. (2025). Available at: [Link]
-
Impurities in New Drug Substances Q3A(R2). Lejan Team. Available at: [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
Chemical Analysis and Materials Characterisation Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). Firesci. Available at: [Link]
-
N-(2-methoxyethyl)pyrrolidine-1-sulfonamide | C7H16N2O3S. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. Available at: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. (2023). Available at: [Link]
-
Combustion analysis. Wikipedia. Available at: [Link]
-
Combustion By-Products (CBPs). Pace Analytical. (2024). Available at: [Link]
-
Quality Control Release Testing for Pharmaceutical Products. SGS. Available at: [Link]
-
〈233〉 Elemental Impurities—Procedures. US Pharmacopeia (USP). Available at: [Link]
-
The Four Critical Measurements of Combustion Analyzers. AMETEK Process Instruments. (2020). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995). Available at: [Link]
-
Elemental Impurity Analysis. Pharmaceutical Technology. (2025). Available at: [Link]
-
Elemental Impurities in Drug Products Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). (2024). Available at: [Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. (2021). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. azom.com [azom.com]
- 8. Combustion analysis - Wikipedia [en.wikipedia.org]
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- 15. agilent.com [agilent.com]
Comparative Stability Guide: Linear vs. Cyclic Sulfamides
Topic: Comparative Stability of Linear vs. Cyclic Sulfamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Activity Trade-off
In medicinal chemistry, the sulfamide moiety (
This guide provides a technical comparison of these two scaffolds, grounded in physical organic chemistry and experimental data, to aid in rational drug design.
Physicochemical & Structural Comparison
The fundamental difference in stability arises from the entropic constraints and electronic effects imposed by cyclization.
| Feature | Linear Sulfamides ( | Cyclic Sulfamides (e.g., 5-membered ring) |
| Conformation | Flexible; high entropic penalty upon binding. | Rigid; "locked" conformation (low entropy penalty). |
| Acidity (pKa) | Weakly Acidic (pKa ~10–12) . Neutral at physiological pH. | Significantly More Acidic (pKa ~4–6) . Often anionic at pH 7.4 due to resonance stabilization in the planar ring. |
| Lipophilicity (LogP) | Variable; often lower due to exposed polar surface area (PSA). | Generally higher; internal H-bonding (cis-effect) reduces apparent PSA, improving permeability. |
| Electronic State | Lone pairs on Nitrogen are free to rotate. | Lone pairs are constrained, affecting nucleophilicity and leaving group ability. |
Chemical Stability: Hydrolysis and Ring Opening
Hydrolytic stability is the primary concern for shelf-life and formulation. While sulfamides are generally more stable than sulfamoyl chlorides or sulfinamides, the cyclic constraint alters the degradation pathway.
3.1. Linear Sulfamide Hydrolysis
-
Mechanism: Proceeds via protonation of the nitrogen (acid catalysis) or nucleophilic attack by
at the sulfur atom (base catalysis). -
Kinetics: Generally slow at pH 7.4. Degradation is accelerated significantly at pH < 2 and pH > 10.
-
Pathway:
(Sulfamic acid derivative).
3.2. Cyclic Sulfamide Hydrolysis
-
Mechanism: Ring strain (enthalpic penalty) in 5-membered rings (1,2,5-thiadiazolidine 1,1-dioxides) makes the S-N bond susceptible to nucleophilic attack, leading to ring opening .
-
Kinetics: Despite ring strain, cyclic sulfamides often exhibit higher kinetic stability (approx. 25-fold slower hydrolysis than acyclic analogs in neutral media) due to the "rigidification" effect, which prevents the adoption of the transition state geometry required for water attack.
-
Risk Factor: In strong alkaline conditions, the ring opens to form the corresponding amino-sulfonic acid.
3.3. Visualization of Degradation Pathways
Caption: Comparison of hydrolytic degradation pathways. Cyclic sulfamides degrade via ring opening driven by strain relief, whereas linear sulfamides undergo direct S-N cleavage.
Metabolic Stability (Microsomal)
In drug discovery, metabolic stability often dictates the choice between linear and cyclic forms.
-
Linear Sulfamides: The flexible alkyl chains attached to the nitrogen are accessible to Cytochrome P450 (CYP) enzymes. Common metabolic routes include N-dealkylation and oxidation of the alpha-carbon.
-
Cyclic Sulfamides: The ring structure sterically hinders access to the alpha-carbons and "hides" the nitrogen lone pairs.
-
Data Insight: Cyclic sulfamides frequently demonstrate superior microsomal stability (
min in human liver microsomes) compared to linear analogs, which may suffer from rapid clearance. -
Case Study: In 11
-HSD1 inhibitors, cyclization of a linear sulfamide linker to a 5-membered cyclic sulfamide improved metabolic stability by >40% while maintaining potency.
-
Experimental Protocol: Comparative Hydrolytic Stability Profiling
To objectively select a scaffold, execute this self-validating "Stress Test" protocol.
Objective: Determine the pseudo-first-order rate constants (
Materials:
-
Test Compounds: Linear and Cyclic sulfamide analogs (10 mM stock in DMSO).
-
Buffers:
-
pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid
-
pH 7.4 (50 mM Phosphate Buffer) - Physiological
-
pH 9.0 (50 mM Borate Buffer) - Basic Challenge
-
-
Internal Standard: Sulfamethoxazole (or structurally similar stable sulfonamide).[1]
Workflow:
-
Preparation: Spiking 10 mM stock into pre-warmed buffers (37°C) to a final concentration of 10
M. (Final DMSO < 0.1%). -
Incubation: Incubate samples in a shaking water bath at 37°C (physiological) and 60°C (accelerated).
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.
-
Aliquot 50
L reaction mixture into 200 L cold acetonitrile (containing Internal Standard) to quench.
-
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .
-
Monitor: Parent ion [M+H]+ or [M-H]-.
-
Validate: Look for specific ring-opening metabolites (+18 Da mass shift for hydrolysis).
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Decision Logic Visualization
Caption: Decision tree for optimizing sulfamide scaffolds based on stability data.
Conclusion
-
Use Linear Sulfamides when:
-
Synthetic ease is a priority.
-
The target requires a flexible linker to adopt multiple binding modes.
-
pKa needs to remain neutral (~11) to avoid ionization at physiological pH.
-
-
Use Cyclic Sulfamides when:
-
Metabolic stability is poor in the linear analog.
-
Higher membrane permeability is required (lower PSA).
-
A defined vector is needed to orient substituents (rigidification).
-
Caution: Be aware of the significantly lower pKa (~4-6), which means the molecule will likely be anionic in blood plasma.
-
References
-
Reitz, A. B., et al. (2009). "Sulfamides in Medicinal Chemistry." Current Topics in Medicinal Chemistry. Link
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link
-
Spillane, W. J., et al. (2007). "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron Letters. Link
-
Maryanoff, B. E. (2004). "Stereoselective synthesis and biological activity of cyclic sulfamides." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] "Stability of Sulfonamides: A Comparative Guide." BenchChem Technical Guides. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of N-(2-Methoxyethyl)sulfamide
[1]
Executive Summary & Scientific Rationale
This guide defines the standard operating procedure (SOP) for the disposal of N-(2-Methoxyethyl)sulfamide . While often treated as a routine organic intermediate, sulfamides possess specific chemical moieties—specifically the sulfonyl (
The Core Directive: Unlike simple hydrocarbons, this compound must never be disposed of via sanitary sewer systems. Its water solubility (conferred by the ether linkage and sulfamide polarity) creates a high risk of aquatic mobility, yet standard municipal water treatment does not effectively degrade the sulfamide bond.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material against the following profile. This ensures you are handling the correct waste stream.
| Property | Specification / Indicator | Operational Implication |
| Chemical Name | N-(2-Methoxyethyl)sulfamide | Primary identification. |
| Functional Groups | Sulfamide ( | Do not mix with strong oxidizers or strong acids (hydrolysis risk).[1] |
| Physical State | Solid (low melting) or Viscous Liquid | Dictates "Solid" vs. "Liquid" waste stream segregation.[1] |
| Water Solubility | High (Predicted) | High Risk: Easy to mistakenly wash down drains.[1] Strictly Prohibited. |
| Hazard Class | Irritant (Skin/Eye), STOT-SE | Standard PPE (Nitrile gloves, Goggles) is mandatory.[1] |
| Combustion Products | Must be incinerated in a facility with scrubbers.[1] |
Expert Insight: The ether linkage (
) increases the flammability profile compared to a bare sulfamide.[1] Treat pure bulk material as a Class IIIB Combustible Liquid/Solid unless specific flashpoint data confirms otherwise.[1]
Waste Segregation Protocol
Effective disposal starts at the bench. You must segregate this waste based on its matrix (pure compound vs. reaction mixture).[1]
The Segregation Logic (DOT Visualization)[1]
The following diagram outlines the decision process for assigning N-(2-Methoxyethyl)sulfamide to the correct waste stream.
Caption: Decision tree for segregating N-(2-Methoxyethyl)sulfamide waste. Blue nodes indicate decision points; Green/Red nodes indicate final waste containers.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid/Liquid (Bulk)
Applicable for: Expired reagents, surplus synthesis products.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber packer.[1] Avoid metal containers due to potential slow corrosion from sulfamide hydrolysis over long storage.[1]
-
Transfer: Transfer the material into the container.
-
Critical: Do not fill beyond 90% capacity to allow for thermal expansion.[1]
-
-
Labeling:
-
Satellite Accumulation: Store in a secondary containment tray in the laboratory's designated accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicable for: Roto-vap residues, mother liquors.[1]
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
-
If dissolved in Methanol, Ethyl Acetate, or DMSO : Use the Non-Halogenated Organic carboy.[1]
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizing agents (e.g., Nitric acid, Peroxides).[1]
-
Why? Sulfamides can degrade exothermically with strong oxidizers.[1]
-
-
Pouring: Funnel the solution into the carboy. Close the cap tightly immediately after use.
-
Log Entry: Record the volume and estimated concentration of the sulfamide on the waste log sheet attached to the carboy.
Scenario C: Contaminated Debris
Applicable for: Gloves, weighing boats, paper towels.[1]
Emergency Procedures (Spills & Exposure)
| Event | Immediate Action | Decontamination Protocol |
| Minor Spill (<10g) | Isolate area. Wear PPE. | 1. Cover with absorbent pads or vermiculite.2.[1] Sweep into a disposal bag.3. Clean surface with soap and water (sulfamides are water-soluble).[1] |
| Skin Contact | Remove contaminated clothing.[1][4][5][6][7] | Wash with soap and copious water for 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Flush eyes immediately.[1][4][8] | Rinse for 15 minutes using an eyewash station.[1][6] Do not rub eyes. Seek medical aid. |
Regulatory & Compliance Context
US EPA (RCRA) Classification
While N-(2-Methoxyethyl)sulfamide is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it is regulated under the "Cradle-to-Grave" principle.[1]
-
Waste Code Determination:
-
If mixed with F-listed solvents (e.g., Acetone, Methanol): F003 .[1]
-
If pure and non-ignitable: It is classified as Non-Regulated Chemical Waste by federal standards but must be treated as Hazardous Chemical Waste by institutional policy due to aquatic toxicity potential.
Final Disposition Method
The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Mechanism: Incineration at >1000°C ensures complete destruction of the organic skeleton.
-
Scrubbing: The facility must employ wet scrubbers to capture Sulfur Dioxide (
) and Nitrogen Oxides ( ) generated during combustion.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][9][10] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Sulfamide Derivatives. National Library of Medicine.[1] [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]
Sources
- 1. PubChemLite - N-(2-methoxyethyl)methanesulfonamide (C4H11NO3S) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4 | Benchchem [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ic.ptb.de [ic.ptb.de]
- 8. fishersci.com [fishersci.com]
- 9. pwaste.com [pwaste.com]
- 10. eurofinsus.com [eurofinsus.com]
A Researcher's Guide to Handling N-(2-Methoxyethyl)sulfamide: A Framework for Safety and Operational Excellence
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The introduction of each new compound, such as N-(2-Methoxyethyl)sulfamide, into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive framework for the safe handling of N-(2-Methoxyethyl)sulfamide, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experiments.
The core philosophy of this guide is built upon the precautionary principle. For many research chemicals, comprehensive toxicological data may not be available. Therefore, we must treat unknown substances as potentially hazardous and implement controls that provide a robust margin of safety.
Hazard Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for N-(2-Methoxyethyl)sulfamide, a conservative approach to hazard assessment is warranted. We will infer potential hazards based on the functional groups present in the molecule and general principles of chemical reactivity. The sulfamide functional group, while present in many stable pharmaceuticals, can have biological activity. The methoxyethyl group is a common structural motif, and while generally considered to be of low toxicity, the overall properties of the molecule are unknown.
Assumed Potential Hazards:
-
Skin and Eye Irritation: Many research chemicals can cause irritation upon direct contact.
-
Respiratory Irritation: If the compound is a fine powder or volatile, it could pose an inhalation hazard.
-
Unknown Systemic Effects: The biological effects of N-(2-Methoxyethyl)sulfamide have not been fully characterized.
This proactive hazard assessment informs every aspect of the handling protocol, from the selection of PPE to the design of the experimental workspace.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise; it is a critical decision based on a thorough risk assessment. For N-(2-Methoxyethyl)sulfamide, the following PPE is mandatory.
2.1. Hand Protection: The First Line of Defense
-
Glove Selection: Nitrile gloves are the standard choice for handling most research chemicals due to their broad chemical resistance. It is crucial to ensure that the gloves are of a sufficient thickness (at least 4 mil) to provide adequate protection. For prolonged operations or when handling larger quantities, double-gloving is recommended.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Change gloves immediately if they become contaminated. Never reuse disposable gloves.
2.2. Eye and Face Protection: Shielding Your Most Vulnerable Asset
-
Safety Glasses vs. Goggles: Standard safety glasses with side shields are the minimum requirement for any laboratory work. However, when handling powders or solutions of N-(2-Methoxyethyl)sulfamide, chemical splash goggles are required to provide a complete seal around the eyes.
-
Face Shields: When there is a significant risk of splashes, such as during the transfer of large volumes of solutions, a face shield should be worn in conjunction with safety goggles.
2.3. Protective Clothing: A Barrier for Your Body
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. The lab coat should be kept clean and should not be worn outside of the laboratory.
-
Chemical-Resistant Apron: For procedures with a high potential for splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Long pants and closed-toe shoes are essential at all times in the laboratory.
2.4. Respiratory Protection: Guarding Against Inhalation
The need for respiratory protection depends on the physical form of N-(2-Methoxyethyl)sulfamide and the procedure being performed.
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood. All work with N-(2-Methoxyethyl)sulfamide, especially the handling of powders, should be conducted in a fume hood.
-
Respirator Selection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection will be required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.
PPE Selection Summary Table
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Routine Handling | Nitrile Gloves | Safety Glasses | Lab Coat | Well-ventilated Area |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.
3.1. Pre-Operational Checklist:
-
Review the Protocol: Thoroughly understand all steps of the experimental procedure.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather all Materials: Have all necessary equipment and reagents readily available to avoid leaving the work area unnecessarily.
-
Don PPE: Put on all required PPE before beginning any work with the chemical.
3.2. Step-by-Step Handling Procedure (in a Fume Hood):
-
Weighing: Carefully weigh the required amount of N-(2-Methoxyethyl)sulfamide on a tared weigh boat. Use a spatula to transfer the powder and avoid generating dust.
-
Dissolving: Add the solvent to the vessel containing the powder. Use a magnetic stirrer or gentle swirling to dissolve the compound. Keep the vessel covered as much as possible.
-
Transferring: Use a pipette or a graduated cylinder to transfer the solution. Perform all transfers slowly and carefully to avoid splashes.
-
Post-Handling: Once the experimental work is complete, decontaminate all surfaces with an appropriate solvent and then a cleaning solution.
Workflow for Handling N-(2-Methoxyethyl)sulfamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
